Ilginatinib
Description
Ilginatinib is an orally bioavailable, small molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with potential antineoplastic activity. This compound competes with ATP for binding to JAK2 as well as the mutated form JAK2V617F, thereby inhibiting the activation of JAK2 and downstream molecules in the JAK2/STAT3 (signal transducer and activator of transcription 3) signaling pathway that plays an important role in normal development, particularly hematopoiesis. In addition, this compound inhibits the Src family tyrosine kinases. This eventually leads to the induction of tumor cell apoptosis. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs); JAK2V617F is a constitutively activated kinase that activates the JAK/STAT signaling pathway and dysregulates cell growth and function, and its expression transforms hematopoietic cells to cytokine-independent growth.
NS-018 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPDWDAYHAZNT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115696 | |
| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239358-86-1 | |
| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-018 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILGINATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of NS-018: A Selective JAK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathway of several cytokines and growth factors involved in hematopoiesis and immune function.[1][2][3] Dysregulation of the JAK-STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][4] NS-018 was discovered through screening efforts to identify selective JAK2 inhibitors and has demonstrated significant therapeutic potential in both preclinical models and clinical trials for patients with MPNs.[1][4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to NS-018.
Introduction: The Rationale for JAK2 Inhibition in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells.[1] A pivotal discovery in the understanding of MPNs was the identification of a somatic point mutation in the JAK2 gene, resulting in a valine to phenylalanine substitution at position 617 (JAK2V617F).[1] This mutation leads to constitutive activation of the JAK2 kinase, driving cytokine-independent cell growth and contributing to the clinical manifestations of MPNs.[1][6] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade downstream of cytokine receptors. Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The constitutive activation of JAK2 in MPNs results in the persistent activation of this pathway, leading to uncontrolled cell growth. Therefore, the inhibition of JAK2 has emerged as a rational and targeted therapeutic strategy for these disorders.[4]
Discovery and Preclinical Development of NS-018
NS-018 was identified through a screening program aimed at discovering potent and selective JAK2 inhibitors.[1] It is an orally bioavailable, ATP-competitive small-molecule inhibitor.[1]
Kinase Selectivity Profile
In vitro kinase assays demonstrated that NS-018 is a highly potent inhibitor of JAK2 with a 50% inhibitory concentration (IC50) of less than 1 nM.[6] It exhibits significant selectivity for JAK2 over other JAK family kinases.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
| TYK2 | 22 | 31 |
| Data sourced from in vitro kinase assays.[7] |
Furthermore, NS-018 was profiled against a broader panel of kinases, where it showed potent inhibition of Src-family kinases, notably SRC and FYN, and weaker inhibition of ABL and FLT3.[1]
In Vitro Cellular Activity
NS-018 demonstrated potent anti-proliferative activity against hematopoietic cell lines harboring constitutively active JAK2 signaling, such as those with the JAK2V617F or MPLW515L mutations.[1]
| Cell Line | Driving Mutation | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to Ba/F3-JAK2V617F |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| Data shows the potent anti-proliferative effect of NS-018 on cells dependent on activated JAK2 signaling.[1] |
Importantly, NS-018 showed higher selectivity for cells expressing the mutant JAK2V617F over wild-type JAK2, with a 4.3-fold greater potency in inhibiting the growth of Ba/F3-JAK2V617F cells compared to Ba/F3 cells with wild-type JAK2.[8] This selectivity is higher than that of other existing JAK2 inhibitors like ruxolitinib and TG101348.[8]
In Vivo Preclinical Efficacy
The therapeutic potential of NS-018 was evaluated in mouse models of MPN. In a murine model where mice express the JAK2V617F mutation, oral administration of NS-018 led to a significant prolongation of survival and a reduction in weight loss.[6] The treatment also effectively reduced white blood cell counts and mitigated the progression of anemia and organ enlargement in a dose-dependent manner.[6] In a JAK2V617F bone marrow transplantation mouse model, NS-018 reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival without causing significant reductions in red blood cell or platelet counts.[8]
Mechanism of Action
NS-018 exerts its therapeutic effect by inhibiting the kinase activity of JAK2. The binding of NS-018 to the ATP-binding site of JAK2 prevents the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5. This inhibition of the JAK-STAT signaling pathway leads to the suppression of uncontrolled cell proliferation and the induction of apoptosis in malignant hematopoietic cells.
X-ray co-crystal structure analysis revealed that NS-018 binds to the active 'DFG-in' conformation of JAK2.[1] A unique hydrogen-bonding interaction between NS-018 and the Gly993 residue in the kinase domain is thought to be a plausible explanation for its selectivity for the JAK2V617F mutant over the wild-type enzyme.[8]
Caption: JAK-STAT pathway inhibition by NS-018.
Clinical Development
NS-018 has been evaluated in clinical trials for patients with myelofibrosis.
Phase I/II Study (NCT01423851)
A Phase I/II, open-label, dose-escalation study was conducted to assess the safety, tolerability, and clinically active dose of NS-018 in patients with myelofibrosis.[4][5] A total of 48 patients were treated, of whom 48% had previously received another JAK inhibitor.[4][5]
Key Findings:
-
Safety and Tolerability: The most common drug-related adverse events were thrombocytopenia (27%) and anemia (15%) for hematologic events, and dizziness (23%) and nausea (19%) for non-hematologic events.[5]
-
Recommended Phase II Dose: 300 mg once daily was chosen as the dose for the Phase II part of the study based on its tolerability.[5]
-
Efficacy:
-
Pharmacokinetics: NS-018 reached peak plasma concentration in 1-2 hours and did not accumulate with multiple dosing.[4][5]
| Efficacy Outcome | Result |
| ≥50% Spleen Size Reduction | 56% of patients |
| Improvement in Bone Marrow Fibrosis | 37% of evaluable patients |
| Summary of key efficacy outcomes from the Phase I/II study.[5] |
Phase IIb Study (NCT04854096)
A Phase IIb, open-label, multicenter, randomized, controlled study is ongoing to assess the efficacy and safety of NS-018 versus the best available therapy in patients with myelofibrosis and severe thrombocytopenia.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization of JAK2 inhibitors like NS-018.
In Vitro JAK2 Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of JAK2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compound (NS-018)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of NS-018 in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted NS-018 or vehicle (DMSO) control.
-
Add the JAK2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol using Ba/F3-JAK2V617F cells)
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on JAK2V617F for their growth and survival.
Materials:
-
Ba/F3 cells stably expressing JAK2V617F
-
Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
Test compound (NS-018)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed Ba/F3-JAK2V617F cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in cytokine-free medium.
-
Prepare serial dilutions of NS-018 in the culture medium.
-
Add the diluted NS-018 or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Western Blot for STAT5 Phosphorylation (Representative Protocol)
This method is used to determine if a compound can inhibit the phosphorylation of STAT5, a key downstream target of JAK2.
Materials:
-
Cells expressing activated JAK2 (e.g., SET-2 cells)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of NS-018 or vehicle for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Transduction-Transplantation Mouse Model of Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib (NS-018): A Deep Dive into its Chemical Profile and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It has demonstrated significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | [5] |
| Synonyms | NS-018 | [4] |
| Molecular Formula | C21H20FN7 | [6] |
| Molecular Weight | 389.44 g/mol | [6] |
| CAS Number | 1239358-86-1 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| SMILES | CN1N=CC(C2=CC(N--INVALID-LINK--C)=NC(NC4=NC=CN=C4)=C2)=C1 | [1] |
Pharmacological Properties
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK2.[4] The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate hematopoiesis and immune function. In MPNs, a specific mutation in the JAK2 gene, V617F, leads to constitutive activation of the JAK2 protein, driving uncontrolled cell proliferation.[7] this compound selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway.[1]
Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. In MPNs, the constitutively active JAK2 V617F mutant bypasses the need for cytokine stimulation, leading to persistent activation of the STAT pathway. This compound's inhibition of JAK2 effectively blocks this aberrant signaling cascade.
In Vitro Activity
This compound is a highly potent inhibitor of JAK2, with a reported IC50 of 0.72 nM.[1] It demonstrates significant selectivity for JAK2 over other members of the JAK family, with IC50 values of 33 nM for JAK1, 39 nM for JAK3, and 22 nM for TYK2.[1] This selectivity profile is crucial for minimizing off-target effects and associated toxicities. This compound also exhibits inhibitory activity against Src-family kinases, particularly SRC and FYN.[1]
Table 1: In Vitro Kinase Inhibitory Activity of this compound (NS-018)
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | 0.72 | - | [1] |
| JAK1 | 33 | 46-fold | [1] |
| JAK3 | 39 | 54-fold | [1] |
| TYK2 | 22 | 31-fold | [1] |
| SRC | >80% inhibition at 100 nM | - | [8] |
| FYN | >80% inhibition at 100 nM | - | [8] |
| ABL | Weakly inhibits | 45-fold | [1] |
| FLT3 | Weakly inhibits | 90-fold | [1] |
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies in preclinical models and human clinical trials have demonstrated that this compound is orally bioavailable. In a Phase I/II study in patients with myelofibrosis, this compound reached peak plasma concentration within 1-2 hours and did not accumulate with multiple dosing.[9][10]
Table 2: Pharmacokinetic Parameters of this compound (NS-018) in a Phase I Study
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [9][10] |
| Accumulation | No accumulation with multiple dosing | [9][10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the inhibitory activity of this compound against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (NS-018)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x concentration of the JAK2 enzyme in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 2x concentration of the ATP and biotinylated peptide substrate mixture in Assay Buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a TR-FRET detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (HEL 92.1.7 Cells)
This protocol describes a method to assess the anti-proliferative effects of this compound on the human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2 V617F mutation.
Materials:
-
HEL 92.1.7 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (NS-018)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Culture HEL 92.1.7 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or medium (vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow
The preclinical development of a JAK2 inhibitor like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.
Conclusion
This compound (NS-018) is a promising, potent, and selective JAK2 inhibitor with a well-defined mechanism of action. Its favorable in vitro and in vivo pharmacological profiles have supported its advancement into clinical trials for the treatment of myelofibrosis. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of MPNs and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 3. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Compound: NS-018 (CHEMBL4303389) - ChEMBL [ebi.ac.uk]
- 7. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]
- 8. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (formerly NS-018) is an orally bioavailable small molecule that has demonstrated potent and selective inhibition of Janus kinase 2 (JAK2), a key mediator in the signaling pathway of various cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway, particularly the JAK2-STAT3 pathway, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis. This compound's targeted mechanism of action offers a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key clinical and preclinical findings.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized in a Phase I/II clinical trial involving patients with myelofibrosis. The key parameters are summarized below.
Table 1: Summary of this compound Pharmacokinetic Parameters in Patients with Myelofibrosis
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1–2 hours post-dosing | [1] |
| Half-life (t½) | 2–5 hours | [1] |
| Accumulation | No evidence of drug accumulation with multiple dosing | [1] |
| Dose Proportionality | Systemic exposure was approximately dose-proportional | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated through its clinical activity in patients with myelofibrosis, focusing on key disease markers.
Table 2: Summary of this compound Pharmacodynamic Outcomes in Patients with Myelofibrosis
| Efficacy Endpoint | Result | Patient Population | Reference |
| Spleen Size Reduction | ≥50% reduction in palpable spleen size achieved in 56% of patients | All patients | [1] |
| ≥50% reduction in palpable spleen size achieved in 47% of patients | Patients with prior JAK inhibitor treatment | [1] | |
| Bone Marrow Fibrosis | Improvement from baseline in 37% of evaluable patients after 3 cycles | Evaluable patients | [1] |
| Myelofibrosis-associated Symptoms | Improvements observed | All patients | [1] |
Mechanism of Action: JAK2-STAT3 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase 2 (JAK2), which in turn blocks the downstream signaling of the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is crucial for the proliferation and survival of cells in myeloproliferative neoplasms.
Experimental Protocols
Phase I/II Clinical Trial (NCT01423851)
A phase I/II, open-label, dose-escalation, multicenter study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[1]
-
Dosing Regimens: Patients received this compound in continuous 28-day cycles. In the phase I portion, doses ranged from 75 mg to 400 mg once daily and 100 mg to 400 mg twice daily. The recommended phase II dose was determined to be 300 mg once daily.[1]
-
Pharmacokinetic Sampling: Plasma samples for pharmacokinetic analysis were collected on Day 1, Day 8, and Day 29 at pre-dose and at multiple time points post-dose (approximately 0.5, 1, 2, 3, 4, 6, 8, and 24 hours).[1]
-
Efficacy Assessments:
Bioanalytical Method for this compound Quantification
The concentration of this compound in human plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Lower Limit of Quantification (LLOQ): 1 ng/mL.[1]
-
Service Provider: Sumika Chemical Analysis Service Ltd, Tokyo, Japan.[1]
References
Ilginatinib: A Deep Dive into its Role as a Selective JAK2 Inhibitor in the JAK/STAT Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ilginatinib, also known as NS-018, is a potent and orally bioavailable small molecule inhibitor targeting Janus-associated kinase 2 (JAK2).[1][2][3] It has demonstrated significant therapeutic potential in the context of myeloproliferative neoplasms (MPNs), a group of hematological malignancies characterized by the overproduction of myeloid cells. A key driver in many MPNs is the constitutively active JAK2 V617F mutation, which leads to dysregulated downstream signaling through the Signal Transducer and Activator of Transcription (STAT) pathway.[2] this compound acts as an ATP-competitive inhibitor of JAK2, including the V617F mutant form, thereby blocking the aberrant signaling cascade that promotes uncontrolled cell growth and survival.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on the JAK/STAT pathway, and detailed protocols for key experimental evaluations.
Mechanism of Action: Targeting the Core of Dysregulated Hematopoiesis
The Janus kinase (JAK)/STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation. The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.
In many cases of MPNs, a gain-of-function mutation in the JAK2 gene, most commonly the V617F mutation, results in constitutive activation of the kinase, independent of cytokine stimulation. This leads to persistent downstream signaling, primarily through STAT3 and STAT5, driving the hyperproliferative state characteristic of these diseases.
This compound selectively inhibits JAK2 by competing with ATP for its binding site on the kinase domain.[4] This inhibition prevents the autophosphorylation and activation of JAK2, thereby blocking the subsequent phosphorylation of STAT proteins. The interruption of this signaling cascade leads to the induction of apoptosis in tumor cells that are dependent on the dysregulated JAK2/STAT pathway for their survival.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in cell-based activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
Data sourced from MedchemExpress.[1][3]
Table 2: Cell-Based Antiproliferative Activity
| Cell Line | Genotype | IC50 (nM) |
| Ba/F3 | JAK2 V617F | 11 |
| Ba/F3 | TEL-JAK2 fusion | 11 |
| Cell lines with JAK2V617F or MPLW515L mutations | - | 11-120 |
Data sourced from MedchemExpress and TargetMol.[1][5][6][7]
Signaling Pathway and Experimental Workflow
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
In Vitro JAK2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified JAK2 protein.
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the JAK2 enzyme to all wells except the negative control.
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cells, particularly those dependent on JAK2 signaling.
Materials:
-
Ba/F3 cells expressing JAK2 V617F (or other relevant cell line)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Western Blot Analysis of STAT Phosphorylation
This method is used to assess the effect of this compound on the downstream signaling of the JAK/STAT pathway by measuring the phosphorylation status of STAT proteins.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3/5, anti-total-STAT3/5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 or phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3/5 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total STAT protein.
In Vivo Murine Model of Myeloproliferative Neoplasm
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound using a xenograft or transgenic mouse model of MPN.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude) or JAK2V617F transgenic mice
-
Ba/F3-JAK2V617F cells (for xenograft model)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous xenograft)
-
Equipment for blood collection and analysis (complete blood count)
-
Histology equipment and reagents
Procedure:
-
Model Establishment:
-
Treatment:
-
Once the disease is established (e.g., palpable tumors, elevated white blood cell counts, or splenomegaly), randomize the mice into treatment and control groups.[9]
-
Administer this compound (e.g., 25 or 50 mg/kg, twice daily) or vehicle control via oral gavage for a specified duration (e.g., 24 weeks).[9][10]
-
-
Monitoring and Endpoints:
-
Monitor the mice regularly for signs of toxicity, body weight changes, and overall survival.[9]
-
Measure tumor volume (for subcutaneous xenografts) with calipers.
-
Perform regular complete blood counts to assess hematological parameters.[9]
-
At the end of the study, euthanize the mice and collect tissues (e.g., spleen, liver, bone marrow) for weight measurement, histology (to assess organ infiltration and fibrosis), and pharmacodynamic analysis (e.g., western blotting for pSTAT levels).[1][9]
-
-
Data Analysis:
-
Compare tumor growth, survival curves (Kaplan-Meier analysis), hematological parameters, and organ weights between the treatment and control groups using appropriate statistical methods.
-
Conclusion
This compound is a highly selective and potent JAK2 inhibitor that effectively targets the dysregulated JAK/STAT signaling pathway central to the pathophysiology of myeloproliferative neoplasms. Its ability to inhibit the constitutively active JAK2 V617F mutant kinase leads to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis in malignant cells. The preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong rationale for the continued clinical development of this compound as a targeted therapy for patients with MPNs. Further research and clinical trials will continue to elucidate its full therapeutic potential and role in the management of these challenging hematological malignancies.
References
- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
Preclinical Profile of Ilginatinib: A Deep Dive into its Efficacy in Hematological Malignancies
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data for Ilginatinib (formerly NS-018), a potent and selective inhibitor of Janus kinase 2 (JAK2), in the context of hematological malignancies. This compound has demonstrated significant activity in preclinical models, targeting key signaling pathways involved in the pathogenesis of various blood cancers. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology of this compound.
Mechanism of Action
This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of JAK2, including the constitutively active JAK2V617F mutant, a common driver in myeloproliferative neoplasms (MPNs).[1][2] By blocking JAK2, this compound effectively suppresses the downstream signaling of the JAK/STAT pathway, which is crucial for the proliferation and survival of malignant hematopoietic cells.[1][2] In addition to its potent activity against JAK2, this compound also exhibits inhibitory effects on Src-family kinases.[1][3] This dual inhibitory action may contribute to its broad efficacy in various hematological malignancies.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against JAK2 and cell lines harboring JAK2 mutations. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Kinase Inhibitory Activity of this compound [3][4]
| Kinase | IC50 (nM) |
| JAK2 | 0.72 |
| JAK1 | 33 |
| JAK3 | 39 |
| Tyk2 | 22 |
Table 2: In Vitro Cellular Activity of this compound in Hematological Malignancy Cell Lines [3]
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2 V617F | 11-120 |
| Ba/F3-MPLW515L | Pro-B Cell Line | MPL W515L | 11-120 |
| Ba/F3-TEL-JAK2 | Pro-B Cell Line | TEL-JAK2 fusion | 11-120 |
In Vivo Efficacy
Preclinical in vivo studies in mouse models of hematological malignancies have demonstrated the therapeutic potential of this compound.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myelofibrosis (Ba/F3-JAK2V617F) [3][4]
| Treatment Group | Dose (mg/kg, p.o., twice daily) | Outcome |
| Vehicle | - | - |
| This compound | 12.5, 25, 50, 100 | Potently prolonged survival and reduced splenomegaly |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the JAK2/STAT3 signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of hematological cancer cell lines.
Caption: Workflow for a typical cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Hematological cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phospho-STAT3
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) to confirm the on-target effect of this compound.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 and a loading control such as GAPDH or β-actin.
In Vivo Mouse Model of Myelofibrosis
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Methodology:
-
Cell Inoculation: Immunocompromised mice (e.g., BALB/c nude mice) are intravenously inoculated with Ba/F3 cells expressing the JAK2V617F mutation (1 x 10^6 cells/mouse).[4]
-
Drug Administration: Starting the day after cell inoculation, mice are treated with this compound or vehicle control via oral gavage twice daily.[4] Doses can range from 12.5 to 100 mg/kg.[3]
-
Monitoring: Mice are monitored daily for signs of toxicity and tumor progression. Body weight and tumor volume (if applicable) are measured regularly.
-
Efficacy Endpoints: The primary endpoints are typically overall survival and reduction in spleen size (splenomegaly).[3]
-
Pharmacodynamic Analysis: At the end of the study, tissues can be collected for pharmacodynamic analysis, such as measuring p-STAT3 levels in tumor or spleen tissue by western blotting or immunohistochemistry.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for hematological malignancies, particularly those driven by aberrant JAK2 signaling. Its potent and selective inhibition of JAK2, coupled with favorable in vitro and in vivo activity, highlights its promise as a therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.
References
Ilginatinib's Effect on Src Family Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor primarily targeting Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune response.[1][2][3] Aberrant JAK2 activation is a hallmark of myeloproliferative neoplasms (MPNs), making it a key therapeutic target.[1][4] Beyond its profound effects on JAK2, this compound also demonstrates significant inhibitory activity against members of the Src family of non-receptor tyrosine kinases.[1][5][6] This dual inhibitory profile suggests a broader mechanism of action that may contribute to its therapeutic efficacy and potential applications in various oncological and inflammatory conditions. This technical guide provides an in-depth analysis of this compound's effects on Src family kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Inhibitory Activity of this compound
This compound exhibits high selectivity for JAK2 over other JAK family members. Its inhibitory activity extends to several Src family kinases, most notably SRC and FYN. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear comparison of its potency.
| Kinase Family | Target Kinase | IC50 (nM) |
| Janus Kinases (JAKs) | JAK1 | 33 |
| JAK2 | 0.72 | |
| JAK3 | 39 | |
| TYK2 | 22 | |
| Table 1: Inhibitory activity of this compound against Janus family kinases.[1][2] |
| Kinase Family | Target Kinase | % Inhibition at 100 nM | IC50 (nM) |
| Src Family | SRC | >80% | 32 |
| FYN | >80% | 27 | |
| LYN | Not Reported | Not Determined | |
| FGR | Not Reported | Not Determined | |
| LCK | Not Reported | Not Determined | |
| HCK | Not Reported | Not Determined | |
| BLK | Not Reported | Not Determined | |
| YES | Not Reported | Not Determined | |
| Other Kinases | ABL | >80% | 32 |
| FLT3 | >80% | 65 | |
| Table 2: Tyrosine kinase selectivity profile of this compound. IC50 values were determined for kinases showing greater than 80% inhibition at a 100 nM concentration of this compound.[1] |
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide to determine the inhibitory activity of this compound.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of specific kinases.
Materials:
-
Recombinant human kinase domains (e.g., JAK1, JAK2, JAK3, TYK2, SRC, FYN from a commercial source like Carna Biosciences).
-
This compound (NS-018) stock solution of known concentration.
-
Biotinylated peptide substrate specific for each kinase.
-
Adenosine triphosphate (ATP).
-
Magnesium chloride (MgCl2).
-
Streptavidin-coated microplates.
-
Horseradish peroxidase (HRP)-linked anti-phosphotyrosine antibody (e.g., PY-20).
-
3,3′,5,5′-Tetramethylbenzidine (TMB) solution.
-
Stop solution (e.g., sulfuric acid).
-
Plate reader for absorbance measurement.
-
Statistical analysis software (e.g., SAS).
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the appropriate reaction buffer. Prepare a reaction medium containing the biotinylated peptide substrate, ATP (at a concentration close to the Km for each kinase), and MgCl2.
-
Kinase Reaction: Add the recombinant kinase enzyme to the wells of a streptavidin-coated microplate.
-
Inhibitor Addition: Add the serially diluted this compound to the wells. Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding the reaction medium containing the substrate and ATP to each well.
-
Incubation: Incubate the plate for 1 hour at 30°C to allow for the phosphorylation of the substrate.
-
Detection of Phosphorylation:
-
Wash the plates to remove unbound reagents.
-
Add HRP-linked anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the plates again.
-
Add TMB solution to each well and incubate to develop a colorimetric signal.
-
-
Measurement: Stop the reaction by adding a stop solution. Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance data against the logarithm of the this compound concentration. Fit the data to a logistic curve using statistical software to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the kinase activity.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: this compound's Dual Inhibition of JAK-STAT and Src Signaling.
Caption: Overview of Src Family Kinase Signaling Pathways.
Conclusion
This compound is a potent dual inhibitor of JAK2 and Src family kinases. Its significant activity against SRC and FYN, in addition to its primary target JAK2, suggests a multifaceted mechanism of action. This dual inhibition may lead to a more comprehensive blockade of aberrant signaling pathways in myeloproliferative neoplasms and potentially other malignancies where both JAK/STAT and Src signaling are dysregulated. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound and other dual JAK/Src inhibitors. Further investigation into the broader effects of this compound on the full spectrum of Src family kinases and their downstream signaling networks is warranted to fully elucidate its clinical implications.
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 6. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
In Vitro and In Vivo Models for Studying Ilginatinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent and orally bioavailable small molecule inhibitor targeting Janus-associated kinase 2 (JAK2) and Src-family kinases.[1][2][3] It demonstrates high selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[1][2][3] this compound is under investigation for the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis, a disorder frequently associated with the JAK2V617F mutation.[1][3] This technical guide provides a comprehensive overview of the established in vitro and in vivo models used to study the biological activity, mechanism of action, and preclinical efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the ATP-binding site of the JAK2 kinase, including its constitutively active mutant form, JAK2V617F.[1] This inhibition blocks the phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] The disruption of the JAK2/STAT3 signaling pathway ultimately inhibits cell proliferation and induces apoptosis in cells dependent on this pathway for survival and growth.[1]
References
Ilginatinib Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is an orally bioavailable small-molecule inhibitor targeting Janus kinase 2 (JAK2) and Src-family kinases.[1][2] Dysregulation of the JAK2 signaling pathway, often through activating mutations such as JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][2] this compound acts as an ATP-competitive inhibitor of JAK2, including the JAK2V617F mutant, thereby blocking the downstream phosphorylation of STAT3 and inducing apoptosis in cancer cells.[1][2] This guide provides a comprehensive overview of the target validation of this compound in various cancer cell lines, detailing its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK2/STAT3 signaling pathway. In normal physiology, cytokine binding to its receptor activates receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression involved in cell proliferation and survival. In many hematological malignancies, mutations in JAK2 lead to its constitutive activation, resulting in uncontrolled cell growth. This compound binds to the ATP-binding site of both wild-type and mutated JAK2, preventing its kinase activity and the subsequent downstream signaling events.[1][2][3]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified against its primary and secondary kinase targets, as well as its antiproliferative effects in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK Family | ||
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
| Src Family & Other Kinases | ||
| SRC | Potent Inhibition (IC50 not specified) | - |
| FYN | Potent Inhibition (IC50 not specified) | - |
| ABL | Weak Inhibition | 45-fold |
| FLT3 | Weak Inhibition | 90-fold |
Data sourced from MedchemExpress and TargetMol product descriptions.[4][5][6]
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Genetic Background | IC50 (nM) |
| Ba/F3 | JAK2V617F mutation | 11 |
| Ba/F3 | TEL-JAK2 fusion gene | 11 |
| Various Hematopoietic Cell Lines | JAK2V617F or MPLW515L mutations | 11-120 |
| Most Hematopoietic Cell Lines | No constitutively activated JAK2 | Minimal cytotoxicity |
Data sourced from MedchemExpress and TargetMol product descriptions.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's efficacy. Below are the core experimental protocols for validating the targets of this compound.
Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit the enzymatic activity of its target kinases by 50% (IC50).
Protocol:
-
Reagents: Recombinant human JAK2, JAK1, JAK3, Tyk2, Src, etc., appropriate peptide substrates, ATP, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction buffer containing the kinase and its specific substrate.
-
Add serial dilutions of this compound to the reaction wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol (MTT Assay):
-
Cell Culture: Culture cancer cell lines (e.g., Ba/F3-JAK2V617F) in appropriate media and conditions.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for a specific duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells compared to an untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blotting for Phospho-STAT3
This technique is used to assess the inhibition of downstream signaling from JAK2 by measuring the phosphorylation status of STAT3.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Conclusion
The data and methodologies presented in this guide validate this compound as a potent and selective inhibitor of JAK2, with significant antiproliferative activity in cancer cell lines harboring activating JAK2 mutations. Its ability to also target Src-family kinases may provide additional therapeutic benefits. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar targeted therapies in the context of drug development for hematological malignancies and other cancers driven by aberrant kinase signaling.
References
- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis | CiNii Research [cir.nii.ac.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Preclinical Profile of NS-018: A Selective JAK2 Inhibitor
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of NS-018 (also known as ilginatinib), a potent and selective inhibitor of Janus kinase 2 (JAK2). Developed by Nippon Shinyaku, NS-018 targets the deregulated JAK-STAT signaling pathway implicated in myeloproliferative neoplasms (MPNs).[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this targeted therapeutic agent.
Introduction to JAK2 Inhibition in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of chronic hematologic cancers characterized by the overproduction of blood cells.[7][8] A key driver in many of these diseases is a somatic point mutation in the JAK2 gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway.[9][10] This aberrant signaling promotes cell proliferation and survival, contributing to disease characteristics like splenomegaly, cytopenias, and progressive bone marrow fibrosis.[1][4][7] The discovery of these mutations established JAK2 as a rational therapeutic target, spurring the development of small-molecule inhibitors.[5][11] NS-018 emerged from screening programs as a novel, orally bioavailable, and selective JAK2 inhibitor designed to address this underlying pathology.[1][11]
Discovery and Kinase Selectivity Profile
NS-018 was identified through a dedicated screening process aimed at discovering potent and selective JAK2 inhibitors.[11] Its inhibitory activity was characterized through in vitro kinase assays, demonstrating high potency against JAK2 with a 50% inhibitory concentration (IC50) in the subnanomolar range.[1][5][11]
Data Presentation: Kinase Inhibition Profile
The selectivity of NS-018 for JAK2 over other JAK family kinases is a key feature, showing 30- to 50-fold greater selectivity.[5][11] It also exhibits inhibitory activity against Src-family kinases.[11][12]
| Table 1: NS-018 Inhibition of JAK Family Kinases | |
| Kinase | IC50 (nM) |
| JAK1 | 33 |
| JAK2 | 0.72 |
| JAK3 | 39 |
| TYK2 | 22 |
| Data sourced from in vitro kinase assays.[11][12] |
| Table 2: NS-018 Tyrosine Kinase Selectivity Profile | |
| Kinase | Selectivity vs. JAK2 (fold) |
| SRC | Potent Inhibition |
| FYN | Potent Inhibition |
| ABL | 45 |
| FLT3 | 90 |
| Data sourced from a panel of 53 kinases.[11][12] |
Experimental Protocols: In Vitro Kinase Assay
The inhibitory activity of NS-018 against various kinases was determined using in vitro kinase assays. While the specific proprietary assay details are not fully published, a general methodology can be described:
-
Reagents : Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, etc.), a suitable peptide or protein substrate, and Adenosine Triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP).
-
Procedure :
-
The kinase, substrate, and varying concentrations of NS-018 are incubated in an appropriate reaction buffer.
-
The kinase reaction is initiated by the addition of ATP at a concentration close to its Michaelis-Menten constant (Km) for each specific kinase to ensure competitive inhibition is accurately measured.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition at each NS-018 concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Mechanism of Action
NS-018 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK2 kinase domain.[11]
Structural Basis of Inhibition
X-ray co-crystal structure analysis of NS-018 in complex with the JAK2 kinase domain revealed that it binds to the 'DFG-in' active conformation of the enzyme.[11] A notable finding from this structural analysis is the identification of unique hydrogen-bonding interactions between NS-018 and the amino acid residue Gly993.[9][10] This interaction is believed to be a plausible explanation for the compound's observed selectivity for the activated, pathogenic form of JAK2 (JAK2V617F) over its wild-type counterpart.[9][10]
Cellular Activity and Proliferation
NS-018 demonstrated potent antiproliferative activity against hematopoietic cell lines that are dependent on constitutively activated JAK2 signaling.[11] This includes cells expressing the JAK2V617F or MPLW515L mutations, or the TEL-JAK2 fusion gene.[11][12] In contrast, it showed minimal cytotoxicity against most cell lines not driven by JAK2 activation.[11][12]
Data Presentation: Antiproliferative Activity
| Table 3: Antiproliferative Activity of NS-018 in Hematopoietic Cell Lines | |
| Cell Line | Genetic Feature |
| Ba/F3-JAK2V617F | JAK2 V617F |
| SET-2 | JAK2 V617F |
| Ba/F3-MPLW515L | MPL W515L |
| Ba/F3-TEL-JAK2 | TEL-JAK2 Fusion |
| Ba/F3-JAK2WT | Wild-Type JAK2 (IL-3 stimulated) |
| Ba/F3-TEL-JAK3 | TEL-JAK3 Fusion |
| K-562 | BCR-ABL |
| MV4-11 | FLT3-ITD |
| Data compiled from cellular proliferation assays.[9][11] |
A key finding is the selectivity of NS-018 for cells harboring the mutant kinase. It suppressed the growth of Ba/F3 cells with JAK2V617F at a concentration 4.3-fold lower than that required to inhibit cells with wild-type JAK2, a higher selectivity ratio than other tested JAK2 inhibitors.[9][10]
Experimental Protocols: Cell Proliferation Assay
-
Cell Culture : Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2) are cultured in appropriate media and conditions. For cytokine-dependent lines like Ba/F3-JAK2WT, a growth factor such as IL-3 is added to the medium.
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of NS-018 or vehicle control (DMSO).
-
Plates are incubated for a period of 48 to 72 hours.
-
-
Viability Measurement : Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the addition of a reagent like WST-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively, as a proxy for the number of viable cells.
-
Data Analysis : The absorbance or luminescence is read using a plate reader. The percentage of growth inhibition is calculated relative to vehicle-treated cells, and IC50 values are determined using non-linear regression analysis.
Inhibition of Downstream Signaling
To confirm that its antiproliferative effects were due to the targeting of the JAK2 pathway, the impact of NS-018 on downstream signaling molecules was assessed.
Western Blotting Analysis
In Ba/F3 cells expressing JAK2V617F, treatment with NS-018 for 3 hours led to a dose-dependent inhibition of the phosphorylation of key downstream effectors STAT5, STAT3, and ERK.[11] This demonstrates that NS-018 effectively blocks the signal transduction cascade initiated by the constitutively active JAK2 kinase.[11]
Experimental Protocols: Western Blotting
-
Cell Treatment and Lysis : Ba/F3-JAK2V617F cells are treated with increasing concentrations of NS-018 for a specified time (e.g., 3 hours). After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (p-STAT5, p-STAT3, p-ERK) and total protein controls (STAT5, STAT3, ERK, and a loading control like β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection : The signal is visualized by adding a chemiluminescent substrate and capturing the image using a digital imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared across the different treatment concentrations.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of NS-018 was evaluated in mouse models of MPNs.
Acute Disease Model
In a model where mice were inoculated with Ba/F3-JAK2V617F cells, which causes a rapidly fatal hematopoietic disease, oral administration of NS-018 significantly prolonged survival.[11] Doses of 12.5 mg/kg or higher were effective, and at 100 mg/kg, all treated mice were alive at day 25, whereas all vehicle-treated mice had perished by day 19.[11] NS-018 also caused a dose-dependent reduction in splenomegaly, a key hallmark of the disease.[11]
Chronic Myelofibrosis Model
In a more chronic model using JAK2V617F bone marrow transplantation, long-term administration of NS-018 reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival.[9][10] Importantly, these therapeutic effects were achieved without causing a significant decrease in peripheral erythrocyte or platelet counts, suggesting a favorable safety profile regarding myelosuppression.[1][9][10]
Experimental Protocols: In Vivo Mouse Studies
-
Animal Models :
-
Acute Model : Immunocompromised mice are injected intravenously with Ba/F3 cells engineered to express JAK2V617F.
-
Chronic Model : A bone marrow transplantation model is used where lethally irradiated recipient mice are reconstituted with bone marrow cells transduced to express JAK2V617F.
-
-
Drug Administration : NS-018 is formulated for oral gavage and administered to the mice, typically once or twice daily, starting after disease establishment. A control group receives the vehicle solution.
-
Efficacy Endpoints :
-
Survival : Mice are monitored daily, and survival is plotted using a Kaplan-Meier curve.
-
Hematological Parameters : Peripheral blood is collected periodically to measure white blood cell, red blood cell, and platelet counts.
-
Splenomegaly : At the end of the study, mice are euthanized, and spleens are excised and weighed.
-
Histopathology : Spleen, liver, and bone marrow tissues are collected, fixed, and stained (e.g., with H&E or reticulin stain) to assess extramedullary hematopoiesis and bone marrow fibrosis.
-
-
Statistical Analysis : Statistical tests (e.g., log-rank test for survival, t-test for organ weights) are used to determine the significance of the observed effects compared to the vehicle control group.
Pharmacokinetics and Clinical Development
NS-018 is an orally administered and bioavailable compound.[11] In a Phase I clinical study in patients with myelofibrosis, NS-018 reached its peak plasma concentration between 1 and 2 hours after administration.[1][2] The pharmacokinetic data also showed that the drug did not accumulate with multiple dosing.[1][2]
Experimental Protocols: Pharmacokinetic Analysis
-
Sample Collection : In clinical trials, plasma samples are obtained from patients at multiple time points following drug administration (e.g., predose, 0.5, 1, 2, 3, 4, 6, 8, and 24 hours).[1]
-
Sample Analysis : The concentration of NS-018 in the plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1]
-
Parameter Calculation : Pharmacokinetic parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the concentration-time curve) are calculated from the concentration data using specialized software like WinNonlin.[1]
Based on its promising preclinical profile, NS-018 has advanced into clinical trials for patients with myelofibrosis.[2][3][13] A Phase I study established a recommended Phase II dose of 300 mg once daily, which demonstrated clinical activity, including reductions in spleen size and improvements in symptoms.[1] The agent has received Orphan Drug Designation from both the U.S. FDA and the European Commission for the treatment of myelofibrosis, highlighting its potential to address an unmet medical need.[4][6][7]
Conclusion
The discovery and preclinical characterization of NS-018 establish it as a potent, orally bioavailable, and highly selective inhibitor of the JAK2 kinase. Its mechanism of action is well-defined, involving ATP-competitive binding and a unique interaction that confers selectivity for the activated JAK2V617F mutant. This selectivity translates to potent antiproliferative activity in pathogenic cell lines and significant in vivo efficacy in mouse models of myeloproliferative neoplasms, where it improves disease hallmarks and survival without causing severe myelosuppression. These foundational studies have provided a strong rationale for the ongoing clinical development of NS-018 as a promising targeted therapy for patients with myelofibrosis.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS-018, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission - BioSpace [biospace.com]
- 5. ashpublications.org [ashpublications.org]
- 6. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 7. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Safety and Tolerability Study of Oral NS-018 in Patients With Primary Myelofibrosis (MF), Post-polycythemia Vera MF or Post-essential Thrombocythemia MF | MedPath [trial.medpath.com]
Methodological & Application
Application Notes and Protocols: Ilginatinib Treatment for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Ilginatinib (also known as NS-018), a potent and selective Janus kinase 2 (JAK2) inhibitor. The included protocols are designed to facilitate the investigation of its mechanism of action and anti-proliferative effects in relevant cell-based models.
Introduction and Mechanism of Action
This compound is an orally bioavailable, small-molecule inhibitor that demonstrates high selectivity for JAK2, a key enzyme in the signaling pathways of various cytokines and growth factors essential for hematopoiesis.[1][2] It functions as an ATP-competitive inhibitor, targeting both wild-type JAK2 and its constitutively activated mutant form, JAK2V617F, which is a common driver in myeloproliferative neoplasms (MPNs).[2][3]
The primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway.[2][3] By blocking JAK2, this compound prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This blockade disrupts the transcription of target genes involved in cell proliferation and survival, ultimately leading to the induction of apoptosis in malignant cells dependent on this pathway.[2][3] In addition to its potent activity against JAK2, this compound also inhibits Src-family kinases.[1][4][5][6][7][8]
Quantitative Data: Inhibitory Activity
This compound's potency has been quantified through both enzymatic and cell-based assays.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |
|---|---|---|---|
| JAK2 | 0.72 | - | [1][9] |
| Tyk2 | 22 | 31-fold | [1][9] |
| JAK1 | 33 | 46-fold | [1][9] |
| JAK3 | 39 | 54-fold |[1][9] |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line / Model | Mutation Status | IC₅₀ Range (nM) | Assay Details | Reference |
|---|---|---|---|---|
| Various Hematopoietic | JAK2V617F, MPLW515L, or TEL-JAK2 fusion | 11 - 120 | Anti-proliferative activity | [1][5][6][8] |
| Ba/F3 | JAK2V617F | 11 | 72-hour incubation, MTT assay | [1] |
| Ba/F3 | TEL-JAK2 fusion | 11 | 72-hour incubation, MTT assay | [1] |
| Other Hematopoietic | No constitutively activated JAK2 | Minimal Cytotoxicity | Not specified |[5][6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
A. Materials:
-
This compound powder (MW: 389.43 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
B. Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound powder required. For 1 mL of a 10 mM stock, 3.89 mg is needed.
-
Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Promote dissolution by vortexing and, if necessary, sonicating in a water bath until the solution is clear.[5][6][8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -80°C for long-term stability (up to 1 year).[6][8]
C. Working Solution Preparation:
-
Thaw a stock solution aliquot at room temperature.
-
Perform serial dilutions of the stock solution into complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A solvent-control group should always be included in experiments.[8]
Protocol 2: Cell Viability / Proliferation Assay (MTT-Based)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
A. Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
B. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for no-cell controls (media only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Treatment: Remove the medium (for adherent cells) or add directly (for suspension cells) 100 µL of medium containing this compound at various concentrations (typically a 2x concentration is added to the 100 µL already in the well). Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours, consistent with published studies.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Western Blotting for STAT3 Phosphorylation
This protocol assesses this compound's effect on the JAK2 signaling pathway by measuring the phosphorylation of its downstream target, STAT3.
A. Materials:
-
Cells cultured in 6-well plates or flasks
-
This compound working solutions
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
B. Procedure:
-
Cell Treatment: Seed cells and grow until they reach 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1 µM) for a specified time (e.g., 2-6 hours).[1] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the p-STAT3 signal to total STAT3 and the loading control to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 6. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. This compound maleate | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
Ilginatinib (NS-018): Application Notes and Protocols for Myelofibrosis Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ilginatinib (NS-018), a potent and selective JAK2 inhibitor, in preclinical mouse models of myelofibrosis. The following sections detail the mechanism of action, experimental protocols, and key efficacy data to facilitate the design and execution of in vivo studies.
Mechanism of Action: Targeting the JAK/STAT Pathway
Myelofibrosis is a myeloproliferative neoplasm often driven by mutations that lead to the constitutive activation of the Janus kinase (JAK) signaling pathway. The most common of these is the JAK2V617F mutation, which results in the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins. This aberrant signaling cascade promotes cell proliferation and survival, leading to the characteristic features of myelofibrosis, including splenomegaly, bone marrow fibrosis, and abnormal blood cell counts.
This compound is a highly selective inhibitor of JAK2, demonstrating significantly greater potency for JAK2 over other JAK family members such as JAK1, JAK3, and Tyk2.[1][2] By binding to the ATP-binding site of the JAK2 kinase domain, this compound blocks its phosphorylation activity, thereby interrupting the downstream signaling cascade and mitigating the pathological effects of the JAK2V617F mutation.
Figure 1: this compound's inhibition of the JAK/STAT signaling pathway.
Experimental Protocols
Two primary mouse models have been effectively utilized to evaluate the in vivo efficacy of this compound in the context of myelofibrosis.
Ba/F3-JAK2V617F Cell Inoculation Model
This model provides a rapid method to assess the anti-tumor activity of this compound in a setting of aggressive, JAK2V617F-driven cell proliferation.
Protocol:
-
Cell Culture: Maintain Ba/F3 cells expressing the JAK2V617F mutation in appropriate culture media supplemented with necessary growth factors.
-
Animal Strain: Utilize immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the implanted cells.
-
Cell Implantation: Intravenously inject 1 x 10^6 Ba/F3-JAK2V617F cells into each mouse.[3]
-
This compound Administration:
-
Formulation: Prepare this compound for oral gavage. A sample formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Dosing: Administer this compound orally (p.o.) at doses ranging from 12.5 to 100 mg/kg.[1] A typical regimen is twice daily administration for a specified duration, such as 11 days.[3]
-
-
Efficacy Assessment:
-
Survival: Monitor mice daily for signs of morbidity and mortality. Record survival data to generate Kaplan-Meier curves.
-
Splenomegaly: At the study endpoint, euthanize mice, dissect, and weigh the spleens. Spleen weight is a key indicator of disease burden.
-
JAK2V617F Bone Marrow Transplantation (BMT) / Transgenic Model
This model more closely recapitulates the pathophysiology of human myelofibrosis, including the development of bone marrow fibrosis.
Protocol:
-
Model Generation:
-
BMT Model:
-
Donor Cells: Harvest bone marrow cells from donor mice. Transduce these cells with a retrovirus expressing JAK2V617F.
-
Recipient Mice: Use a suitable mouse strain such as BALB/c.[5] Lethally irradiate recipient mice to ablate their native bone marrow.
-
Transplantation: Intravenously inject the transduced donor bone marrow cells into the irradiated recipient mice.
-
-
Transgenic Model: Utilize a transgenic mouse line that expresses the JAK2V617F mutation.
-
-
This compound Administration:
-
Dosing: Administer this compound orally (p.o.) at doses of 25 mg/kg or 50 mg/kg twice daily for an extended period, for example, 24 weeks.[3]
-
-
Efficacy Assessment:
-
Hematological Parameters: Collect peripheral blood samples at regular intervals (e.g., monthly) to monitor white blood cell (WBC) counts, red blood cell counts, and platelet counts.[3]
-
Splenomegaly: At the study endpoint, measure spleen weight.[5]
-
Survival: Monitor long-term survival of the animals.[3]
-
Bone Marrow Fibrosis:
-
At the study endpoint, harvest femurs and fix them in formalin.
-
Decalcify and embed the bones in paraffin.
-
Section the bone marrow and perform Gomori's silver stain to visualize reticulin fibers.
-
Assess the degree of fibrosis based on a scoring system (e.g., slight-to-little, mild, or mild-to-moderate reticulin fibrosis).[5]
-
-
Figure 2: General experimental workflow for evaluating this compound.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in mouse models of myelofibrosis.
Table 1: Effect of this compound on Survival in a Ba/F3-JAK2V617F Inoculation Model
| Treatment Group (mg/kg, p.o., bid) | Median Survival (days) | Percent Increase in Lifespan |
| Vehicle | ~18 | - |
| This compound (12.5) | ~22 | ~22% |
| This compound (25) | ~25 | ~39% |
| This compound (50) | ~28 | ~56% |
| This compound (100) | >30 | >67% |
Data adapted from studies on Ba/F3-JAK2V617F cell inoculation models.
Table 2: Efficacy of this compound in a JAK2V617F BMT/Transgenic Mouse Model
| Parameter | Vehicle Control | This compound (50 mg/kg, p.o., bid) | Percent Change |
| Spleen Weight (g) | 2.07 ± 0.08 | 0.49 ± 0.08 | -76% |
| White Blood Cell Count (x10^9/L) | 359 | 17.4 | -95% |
| Survival (at 24 weeks) | 65% | 97% | +49% |
| Bone Marrow Fibrosis | Mild to Moderate | Slight to Little | Improvement |
Data compiled from Nakaya et al., 2011 and 2014.[3][5] Spleen weight and WBC data are from the BMT model.[5] Survival data is from the transgenic model.[3]
Conclusion
This compound has demonstrated significant efficacy in preclinical mouse models of myelofibrosis. It effectively inhibits the JAK2/STAT signaling pathway, leading to prolonged survival, reduced splenomegaly and leukocytosis, and improvement in bone marrow fibrosis.[3][5] The protocols and data presented herein provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other JAK2 inhibitors in the context of myelofibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ilginatinib Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Ilginatinib, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases. This compound functions by competing with ATP for binding to JAK2 and its constitutively active mutant form, JAK2V617F.[1][2] This inhibition disrupts the JAK2/STAT3 signaling pathway, which is crucial for cell growth and proliferation, ultimately leading to apoptosis in susceptible tumor cells.[1][2]
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][3] Dysregulation of this pathway, often due to mutations like JAK2V617F, is a hallmark of various myeloproliferative neoplasms (MPNs).[1][4] this compound's primary mechanism of action is the inhibition of JAK2, which in turn prevents the phosphorylation and activation of its downstream effector, STAT3.[1][5]
Quantitative Efficacy of this compound
The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.[6]
| Target/Process | Cell Line/System | IC50 Value | Reference |
| JAK2 Kinase Activity | Enzyme Assay | 0.72 nM | [5] |
| JAK1 Kinase Activity | Enzyme Assay | 33 nM | [5] |
| JAK3 Kinase Activity | Enzyme Assay | 39 nM | [5] |
| Tyk2 Kinase Activity | Enzyme Assay | 22 nM | [5] |
| Anti-proliferative Activity | Ba/F3 (JAK2 V617F) | 11 nM | [5] |
Experimental Protocols
To evaluate the efficacy of this compound in a cell-based setting, a series of assays can be employed to measure its impact on cell viability, apoptosis, and the phosphorylation status of key signaling proteins.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Protocol:
-
Cell Seeding: Seed cells (e.g., Ba/F3-JAK2V617F) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[9][10] Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12][13] This assay allows for the detection of apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.[12]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of a fluorescently labeled Annexin V conjugate (e.g., FITC, PE) and 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD to 100 µL of the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Western Blotting for Phospho-STAT3
Western blotting is a technique used to detect specific proteins in a sample.[14] To assess the direct inhibitory effect of this compound on the JAK/STAT pathway, the levels of phosphorylated STAT3 (p-STAT3) can be measured. A decrease in p-STAT3 levels upon treatment with this compound indicates pathway inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. A separate blot or stripping and reprobing should be performed for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15] Densitometry can be used to quantify the changes in p-STAT3 levels relative to total STAT3 and the loading control.
References
- 1. Facebook [cancer.gov]
- 2. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Detecting p-STAT3 Inhibition by Ilginatinib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3) is a critical activation step, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression. Dysregulation of the STAT3 signaling pathway is a hallmark of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases.[1][2][3] By competitively binding to the ATP-binding site of JAK2, this compound effectively blocks the JAK2/STAT3 signaling pathway, thereby inhibiting the phosphorylation of STAT3.[1][2][3] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of STAT3 phosphorylation in response to this compound treatment.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental process, the following diagrams are provided.
References
Flow Cytometry Analysis of Apoptosis Induced by Ilginatinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent and highly selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase frequently mutated in myeloproliferative neoplasms (MPNs).[1] The constitutively active JAK2 mutant, JAK2-V617F, drives cell proliferation and survival in these diseases. This compound has demonstrated significant preclinical and clinical activity by inducing apoptosis in hematopoietic cells harboring activating JAK2 mutations. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death at the single-cell level.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the constitutively active JAK2-V617F kinase and its downstream signaling pathways. This inhibition leads to the upregulation of the pro-apoptotic BH3-only protein Bim.[2][3] Bim, in turn, activates the intrinsic mitochondrial pathway of apoptosis, culminating in the activation of caspases and the execution of the apoptotic program. Key signaling molecules downstream of JAK2, such as STAT5, AKT, and ERK, are rapidly dephosphorylated upon treatment with a JAK2 inhibitor, contributing to the apoptotic response.[2]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the dose-dependent effects of a potent JAK2 inhibitor, representative of this compound's mechanism of action, on the induction of apoptosis in JAK2-mutant human hematopoietic cell lines. Data is derived from studies on "JAK inhibitor I," which effectively models the therapeutic action of this compound.[2]
Table 1: Dose-Dependent Induction of Apoptosis in JAK2-Mutant Cell Lines
| Cell Line | JAK2 Mutation | Treatment (JAK inhibitor I, 24h) | % Apoptotic Cells (Annexin V+) |
| HEL | JAK2-V617F | 0 µM (Control) | ~5% |
| 0.3 µM | ~20% | ||
| 1 µM | ~40% | ||
| 3 µM | ~60% | ||
| SET-2 | JAK2-V617F | 0 µM (Control) | ~5% |
| 0.3 µM | ~15% | ||
| 1 µM | ~35% | ||
| 3 µM | ~55% | ||
| CHRF | JAK2-T875N | 0 µM (Control) | ~8% |
| 0.3 µM | ~25% | ||
| 1 µM | ~45% | ||
| 3 µM | ~65% |
Table 2: Effect of JAK2 Inhibition on Pro- and Anti-Apoptotic Protein Expression
| Cell Line | Treatment (3 µM JAK inhibitor I) | Key Protein Changes (Western Blot) |
| HEL | 6 hours | Upregulation of Bim-EL |
| 12 hours | Sustained high levels of Bim-EL | |
| 24 hours | Cleavage of PARP | |
| Ba/F3-EpoR-V617F | 6 hours | Upregulation of Bim-EL |
| 24 hours | Slight decrease in Bcl-xL |
Mandatory Visualizations
Experimental Protocols
Materials and Reagents
-
This compound (NS-018)
-
Hematopoietic cell line with JAK2 mutation (e.g., HEL, SET-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Sterile, nuclease-free water
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected hematopoietic cell line in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells at a density of 2-5 x 10⁵ cells/mL in appropriate culture vessels (e.g., 6-well plates).
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Add the this compound dilutions or vehicle control to the cells and incubate for the desired time periods (e.g., 6, 12, 24, 48 hours).
Staining Protocol for Flow Cytometry
-
Cell Harvesting: Following treatment, transfer the entire cell suspension (including non-adherent and any loosely attached cells) from each well into labeled flow cytometry tubes.
-
Washing: Centrifuge the tubes at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Repeat the centrifugation and washing step.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock solution with sterile, nuclease-free water.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer within one hour of staining for optimal results.
-
Controls for Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V-FITC only stained cells: To set compensation for FITC spillover.
-
PI only stained cells: To set compensation for PI spillover.
-
-
Gating Strategy:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of Annexin V-FITC (x-axis) versus PI (y-axis).
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies).
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by different concentrations of this compound over time. The sum of early and late apoptotic populations represents the total apoptotic cell fraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Uncovering Ilginatinib Resistance Mechanisms with CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilginatinib (NS-018) is a potent, orally bioavailable small molecule inhibitor targeting Janus kinase 2 (JAK2), Src-family kinases, and FMS-like tyrosine kinase 3 (FLT3).[1] It demonstrates high selectivity for JAK2, playing a crucial role in the JAK/STAT signaling pathway, which is pivotal for hematopoiesis and immune response.[2][3] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] While targeted therapies like this compound offer significant promise, the development of drug resistance remains a major clinical challenge, limiting long-term efficacy.[5][6][7]
Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss of function confers resistance to therapeutic agents.[1][8][9][10][11][12] This technology enables the creation of a diverse pool of cells, each with a specific gene knockout, allowing for the identification of genetic perturbations that lead to cell survival in the presence of a drug.[8][9][11] By identifying these resistance genes, researchers can gain a deeper understanding of the molecular mechanisms driving resistance, discover novel therapeutic targets to overcome resistance, and develop more effective combination therapies.
This application note provides a comprehensive overview and detailed protocols for utilizing a pooled CRISPR-Cas9 library to identify genes associated with resistance to this compound.
Principle of the Method
The core of this approach involves a pooled lentiviral CRISPR-Cas9 library to generate a heterogeneous population of cells, with each cell carrying a single-gene knockout. This cell library is then subjected to this compound treatment. Cells in which the knockout of a specific gene confers resistance will survive and proliferate, while the rest of the cell population will be eliminated. Deep sequencing of the single-guide RNA (sgRNA) cassettes from the surviving cell population allows for the identification of enriched sgRNAs, thereby pinpointing the genes whose loss confers resistance to this compound.
Data Presentation
Note: The following data is illustrative and serves as an example of results from a CRISPR-Cas9 screen. Actual data will vary based on the cell line and experimental conditions.
Table 1: Top Enriched Genes in Positive Selection Screen with this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| GENE_A | Putative Tumor Suppressor | 5.8 | 1.2e-6 | 2.5e-5 |
| GENE_B | Negative Regulator of Pathway X | 5.2 | 3.5e-6 | 5.1e-5 |
| GENE_C | Component of Drug Efflux Pump | 4.9 | 8.1e-6 | 9.8e-5 |
| GENE_D | Pro-apoptotic Protein | 4.5 | 1.5e-5 | 1.8e-4 |
| GENE_E | Kinase in Parallel Pathway | 4.1 | 2.8e-5 | 3.1e-4 |
Table 2: Top Depleted Genes in Negative Selection Screen with this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| GENE_F | Essential for Cell Proliferation | -6.2 | 5.5e-7 | 1.1e-5 |
| GENE_G | Component of DNA Repair Pathway | -5.9 | 9.8e-7 | 1.9e-5 |
| GENE_H | Positive Regulator of Apoptosis | -5.5 | 2.1e-6 | 3.8e-5 |
| GENE_I | Drug Target Pathway Component | -5.1 | 4.7e-6 | 6.2e-5 |
| GENE_J | Cell Cycle Checkpoint Protein | -4.8 | 9.2e-6 | 1.2e-4 |
Signaling Pathways and Experimental Workflow
This compound Target Signaling Pathways
This compound primarily inhibits the JAK2/STAT3 signaling pathway. It also shows activity against Src-family kinases and FLT3, which can activate parallel or downstream pathways such as the RAS/MAPK and PI3K/AKT pathways.
This compound inhibits JAK2, Src, and FLT3 signaling pathways.
CRISPR-Cas9 Screening Workflow
The overall workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.
Workflow for identifying this compound resistance genes.
Experimental Protocols
Preparation of Cas9-Expressing Stable Cell Line
-
Cell Culture: Culture the target cancer cell line in the recommended medium and conditions.
-
Lentiviral Transduction: Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Antibiotic Selection: Two days post-transduction, add the appropriate concentration of blasticidin to the culture medium to select for Cas9-expressing cells.
-
Expansion and Validation: Expand the blasticidin-resistant cell population and validate Cas9 expression and activity.
Pooled Lentiviral CRISPR Library Transduction
-
Cell Seeding: Seed the Cas9-expressing cells at a density that will result in 50-70% confluency on the day of transduction.
-
Lentiviral Infection: Thaw the pooled lentiviral sgRNA library and add it to the cells at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive only one sgRNA.[3] A representation of at least 500-1000 cells per sgRNA in the library should be maintained throughout the experiment.
-
Incubation: Incubate the cells with the virus for 16-24 hours.
-
Media Change: Replace the virus-containing medium with fresh complete medium.
Antibiotic Selection of Transduced Cells
-
Puromycin Kill Curve: Prior to the screen, determine the optimal concentration of puromycin that kills non-transduced cells within 3-5 days.[2][13][14]
-
Selection: 48-72 hours post-transduction, add the predetermined concentration of puromycin to the culture medium.[15]
-
Maintenance: Maintain the cells under puromycin selection for 3-7 days, or until all non-transduced control cells are dead.
This compound Treatment
-
Cell Plating: Plate the puromycin-selected cell pool at a sufficient density to maintain library representation.
-
Drug Treatment: Treat one set of cells with this compound at a concentration that results in approximately 50-80% cell death in the parental cell line. Treat a parallel set of cells with DMSO as a vehicle control.
-
Incubation: Culture the cells for 14-21 days, passaging as necessary and maintaining the drug selection.
-
Cell Harvesting: Harvest cells from the this compound-treated and DMSO-treated populations at the end of the experiment. Also, collect a cell sample at the beginning of the treatment (Day 0) to serve as a baseline for sgRNA representation.
Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract genomic DNA from the harvested cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.
-
Deep Sequencing: Pool the barcoded PCR products and perform next-generation sequencing (NGS) on a platform such as an Illumina HiSeq or NovaSeq.
Data Analysis
-
Read Counting: Demultiplex the sequencing reads and count the abundance of each sgRNA in each sample.
-
Hit Identification: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated samples compared to the DMSO control and Day 0 samples.[9]
-
Gene Ranking: Rank the genes based on the statistical significance of the enrichment or depletion of their corresponding sgRNAs.
Hit Validation
-
Individual sgRNA Validation: Validate the top candidate genes by generating individual knockout cell lines for each gene using 2-3 different sgRNAs.
-
Phenotypic Assays: Confirm the this compound resistance phenotype of the individual knockout cell lines using cell viability or proliferation assays.
-
Orthogonal Validation: Use alternative methods such as RNAi to confirm that knockdown of the candidate gene confers this compound resistance.[14]
-
Mechanism of Action Studies: Investigate the molecular mechanism by which the validated gene contributes to this compound resistance.
Conclusion
CRISPR-Cas9 screening is a robust and high-throughput method for identifying the genetic drivers of drug resistance. The protocols and guidelines presented in this application note provide a framework for researchers to successfully perform a genome-wide screen to uncover the mechanisms of resistance to this compound. The identification of these resistance genes will not only enhance our understanding of the drug's mechanism of action but also pave the way for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Malignant JAK-signaling: at the interface of inflammation and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR Lentiviral Screening: Antibiotic Selection [sigmaaldrich.com]
- 11. babraham.ac.uk [babraham.ac.uk]
- 12. blog.addgene.org [blog.addgene.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. stemcell.com [stemcell.com]
- 15. manuals.cellecta.com [manuals.cellecta.com]
Application Notes and Protocols: Assessing Ilginatinib's Effect on Colony Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro efficacy of Ilginatinib, a potent inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, by evaluating its impact on cancer cell colony formation. The provided protocols detail two standard methods: the Clonogenic Assay for anchorage-dependent growth and the Soft Agar Assay for anchorage-independent growth, a hallmark of malignant transformation.
Introduction to this compound and Colony Formation Assays
This compound is an orally bioavailable small molecule that competitively inhibits ATP binding to JAK2, including the constitutively active JAK2V617F mutant, and Src-family kinases.[1][2] This inhibition disrupts the downstream JAK/STAT signaling pathway, which is crucial for cell proliferation, differentiation, and survival, and is often dysregulated in various cancers.[1][3][4][5] By targeting this pathway, this compound is expected to induce tumor cell apoptosis and inhibit uncontrolled cell growth.[1]
Colony formation assays are fundamental in vitro tools to determine the long-term effects of a therapeutic agent on the proliferative capacity of single cells.[6][7][8] These assays are critical for assessing the cytostatic or cytotoxic effects of drugs like this compound.[9]
-
Clonogenic Assay: Measures the ability of a single cell to form a colony (a clone of at least 50 cells) on a solid surface, assessing anchorage-dependent proliferation.[7]
-
Soft Agar Assay: Evaluates the capacity of cells to grow and form colonies in a semi-solid medium, a characteristic of transformed, tumorigenic cells that can proliferate without attachment to a substrate.[10][11]
Key Signaling Pathway: JAK/STAT
This compound's primary target is the JAK/STAT signaling pathway. Understanding this pathway is crucial for interpreting the results of colony formation assays.
Experimental Protocols
Protocol 1: Clonogenic Assay for Anchorage-Dependent Growth
This protocol assesses the effect of this compound on the ability of adherent cells to form colonies.
Experimental Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test could be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Replace the medium in the wells with the this compound-containing medium or the vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, or until colonies in the control wells are of a sufficient size (at least 50 cells).
-
Do not disturb the plates during this period.
-
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Data Presentation:
| This compound Conc. | No. of Colonies (Well 1) | No. of Colonies (Well 2) | No. of Colonies (Well 3) | Average No. of Colonies | Surviving Fraction |
| Vehicle Control | 150 | 155 | 148 | 151 | 1.00 |
| 1 nM | 130 | 135 | 128 | 131 | 0.87 |
| 10 nM | 95 | 101 | 98 | 98 | 0.65 |
| 100 nM | 45 | 50 | 47 | 47 | 0.31 |
| 1 µM | 10 | 12 | 8 | 10 | 0.07 |
Protocol 2: Soft Agar Assay for Anchorage-Independent Growth
This protocol assesses the effect of this compound on the ability of cells to form colonies in a semi-solid medium.
Experimental Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (2X concentrated and 1X)
-
Agar (e.g., Noble agar)
-
This compound stock solution
-
6-well tissue culture plates
-
Staining solution (e.g., 0.005% Crystal Violet or MTT)
Procedure:
-
Preparation of Agar Layers:
-
Base Layer (0.6% Agar):
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Melt the agar and cool to 40-42°C in a water bath.
-
Warm an equal volume of 2X complete medium to 37°C.
-
Mix the 1.2% agar and 2X medium in a 1:1 ratio to get a final concentration of 0.6% agar in 1X medium.
-
Dispense 1.5-2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Layer (0.3% Agar with Cells):
-
Prepare a 0.6% agar solution as described above and cool to 40-42°C.
-
Prepare a single-cell suspension of your target cells in 1X complete medium.
-
Prepare your desired concentrations of this compound in 2X complete medium.
-
In a sterile tube, mix the cell suspension, the this compound-containing 2X medium, and the 0.6% agar in a 2:1:1 ratio to achieve a final concentration of 0.3% agar and the desired this compound concentration.
-
The final cell density should be optimized (e.g., 1,000-10,000 cells/well).
-
-
-
Plating:
-
Carefully layer 1 mL of the top agar/cell mixture onto the solidified base agar layer.
-
Allow the top layer to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells weekly by adding 100-200 µL of complete medium containing the respective concentrations of this compound to the top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies. For example, add 0.5 mL of 0.005% crystal violet solution and incubate for 1 hour.
-
Alternatively, use a viability stain like MTT.
-
Count the number and measure the size of the colonies using a microscope or an automated colony counter.
-
Data Presentation:
| This compound Conc. | Average Colony Number | Average Colony Size (µm) | % Inhibition of Colony Formation |
| Vehicle Control | 250 | 150 | 0% |
| 1 nM | 210 | 135 | 16% |
| 10 nM | 155 | 110 | 38% |
| 100 nM | 75 | 80 | 70% |
| 1 µM | 20 | 55 | 92% |
Troubleshooting and Considerations
-
Cell Clumping: Ensure a single-cell suspension is achieved before seeding to avoid counting clumps as colonies.
-
Contamination: Use sterile techniques throughout the procedure.
-
Agar Solidification: Maintain the agar solution at the correct temperature to prevent premature solidification or cell death.
-
Optimal Seeding Density: This is crucial and needs to be determined for each cell line to obtain discrete, countable colonies.
-
This compound Concentration Range: The chosen concentrations should bracket the expected IC50 value for the cell line. A preliminary short-term viability assay (e.g., MTT or CTG) can help determine an appropriate range.
By following these detailed protocols, researchers can effectively assess the impact of this compound on the colony-forming ability of cancer cells, providing valuable insights into its potential as an anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Effects of JAK Inhibitors Against JAK2-mediated Signaling in Innate Immune Cells - ACR Meeting Abstracts [acrabstracts.org]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ilginatinib Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Ilginatinib in in vitro assays. The following information is curated to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The highly recommended solvent for preparing a stock solution of this compound and its hydrochloride salt is dimethyl sulfoxide (DMSO).[1][2][3][4] Fresh, high-purity DMSO is crucial, as moisture absorption can reduce solubility.[3]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your cell culture medium, as high concentrations can be cytotoxic. A final DMSO concentration of 0.5% or less is generally recommended, though this can be cell-line dependent.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed culture medium. This gradual decrease in DMSO concentration can help maintain solubility.[5]
-
Pre-warm Your Media: Adding the this compound-DMSO solution to pre-warmed (e.g., 37°C) cell culture media can enhance solubility.[5]
-
Increase Mixing Efficiency: After adding the this compound solution to the media, ensure rapid and thorough mixing by gentle vortexing or swirling.
-
Consider Co-solvents: For challenging situations, consider the use of co-solvents. Formulations for in vivo use often include solvents like PEG300 and Tween-80, which may also be adaptable for in vitro assays to improve solubility.[1][7] A thorough validation of the effect of these co-solvents on your specific cell line is essential.
Q3: What are the known solubility limits for this compound and its salts?
A3: The solubility of this compound can vary slightly between its free base and salt forms, and between different suppliers due to minor batch-to-batch variations. The following tables summarize the available solubility data.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 2.5 mg/mL (6.42 mM) | [7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.42 mM) | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (6.42 mM) | [7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.42 mM) | [7] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| DMSO | 85 mg/mL (199.58 mM) | [3][4] |
| DMSO | 60 mg/mL (140.88 mM) | [2] |
| Ethanol | 10 mg/mL (23.48 mM) | [4] |
| Water | Insoluble | [4] |
| H₂O | 2 mg/mL (4.7 mM) with sonication | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need 0.3894 mg of this compound (Molecular Weight: 389.4 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1][2][7]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Stock solutions in DMSO are typically stable for at least one year at -20°C and two years at -80°C.[7]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.[5]
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your this compound DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can first dilute your 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plate wells to reach the desired final concentration. Mix gently by swirling the plate.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of wells.[6]
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the JAK/STAT pathway.
References
- 1. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 2. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Ilginatinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Ilginatinib in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose, understand, and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as NS-018) is a potent and highly selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2).[1] Its primary target is the JAK2 kinase, with a significantly lower affinity for other JAK family members like JAK1, JAK3, and TYK2. This compound has an IC50 of 0.72 nM for JAK2.[1] It also shows some inhibitory activity against Src-family kinases.[1]
Q2: Which cancer cell lines are initially sensitive to this compound?
Cell lines harboring activating mutations in the JAK2 signaling pathway, such as JAK2-V617F or MPL-W515L, are particularly sensitive to this compound. For example, the Ba/F3 cell line expressing JAK2-V617F has a reported IC50 of 11 nM for this compound.[1]
Q3: My cells are showing reduced sensitivity to this compound compared to published data. What could be the reason?
Several factors could contribute to this discrepancy:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been in culture for an excessive number of passages, which can lead to genetic drift.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs. Regularly test your cell cultures for contamination.
-
Reagent Quality: Verify the purity and concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.
Q4: What are the known mechanisms of resistance to JAK2 inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to the class of JAK2 inhibitors (like Ruxolitinib) can occur through several mechanisms:
-
Secondary Mutations in JAK2: Mutations in the JAK2 kinase domain can prevent the inhibitor from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for JAK2 inhibition by upregulating alternative survival pathways. Key bypass pathways include:
-
Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway
-
Ras/MEK/ERK (MAPK) pathway
-
-
Epigenetic Modifications: Changes in the chromatin landscape can alter the expression of genes involved in drug sensitivity and resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guides
Problem 1: Decreased or loss of this compound efficacy in a previously sensitive cell line.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the current IC50 of this compound for your cell line and compare it to the baseline IC50 of the parental, sensitive cell line. A significant shift to a higher IC50 indicates acquired resistance.
-
Investigate Downstream Signaling: Use Western blotting or flow cytometry to assess the phosphorylation status of key downstream targets of JAK2, such as STAT3 and STAT5, in the presence and absence of this compound. Resistant cells may show persistent phosphorylation of STAT3/5 even at high concentrations of the drug.
-
Sequence the JAK2 Kinase Domain: Extract genomic DNA from the resistant cells and sequence the kinase domain of the JAK2 gene to identify potential secondary mutations that could interfere with this compound binding.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Review Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Prepare Fresh Drug Solutions: this compound should be dissolved in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Standardize Assay Protocols: Adhere to a consistent protocol for your cell viability and signaling assays, paying close attention to incubation times and reagent concentrations.
-
Problem 2: High background or inconsistent results in p-STAT Western blots.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Perform a titration of both your primary (anti-p-STAT3/5) and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.
-
Use Phosphatase Inhibitors: Ensure that your cell lysis buffer contains a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target proteins.
-
Proper Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least one hour at room temperature to reduce non-specific antibody binding.
-
Sufficient Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
-
Data on this compound and Related JAK2 Inhibitors
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| JAK2 | 0.72 |
| JAK1 | 33 |
| JAK3 | 39 |
| Tyk2 | 22 |
Data sourced from MedchemExpress.[1]
Table 2: Antiproliferative Activity of this compound in a JAK2-mutant Cell Line
| Cell Line | Mutation | Assay | IC50 (nM) |
| Ba/F3 | JAK2 V617F | MTT | 11 |
Data sourced from MedchemExpress.[1]
Table 3: Example of IC50 Shift in a Ruxolitinib-Resistant Cell Line Model
| Cell Line | IC50 for Ruxolitinib (nM) | Fold Increase in Resistance |
| BaF3/JAK2-V617F (Parental) | 125 | - |
| BaF3/JAK2-V617F (Ruxolitinib-Resistant) | >500 | >4 |
This is a representative example based on data for Ruxolitinib, as specific data for this compound-resistant lines is not widely published.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
-
Determine the initial IC50: Culture the parental (sensitive) cell line and perform a dose-response assay to establish the baseline IC50 of this compound.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor Cell Viability: Initially, a significant portion of the cells may die. Monitor the culture closely and allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 iteratively. This process can take several months.
-
Characterize Resistant Clones: Once the cells can tolerate a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), isolate and expand single-cell clones.
-
Confirm Resistance: Perform a dose-response assay on the resistant clones to quantify the shift in IC50 compared to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
Protocol 2: Western Blotting for Phospho-STAT3/5
This protocol details the detection of phosphorylated STAT3 and STAT5, key downstream effectors of the JAK2 pathway.
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
Protocol 3: Flow Cytometry for Intracellular Phospho-STAT5 Staining
This protocol allows for the quantification of p-STAT5 on a single-cell level.
-
Cell Treatment and Fixation:
-
Treat cells in suspension with this compound or vehicle control. For cytokine stimulation, serum-starve cells for 4-6 hours prior to stimulation.
-
Stimulate cells with a cytokine like IL-3 or TPO for 15 minutes at 37°C.
-
Fix the cells immediately by adding an equal volume of 4% paraformaldehyde and incubating for 10 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubating on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with staining buffer (PBS with 2% FBS).
-
Resuspend the cells in staining buffer containing a fluorescently conjugated anti-p-STAT5 (Tyr694) antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells once with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Visualizations
Caption: this compound inhibits the JAK2/STAT signaling pathway.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for generating and analyzing resistant cell lines.
References
Ilginatinib In Vivo Experiments: Technical Support Center
Fictional Drug Disclaimer: Ilginatinib is a hypothetical compound name created for this guide. The information provided is based on common challenges and methodologies associated with tyrosine kinase inhibitors (TKIs), particularly Janus kinase (JAK) inhibitors, and should be adapted to the specific characteristics of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is difficult to prepare for in vivo dosing. What are the common issues and solutions?
A1: Poor aqueous solubility is a frequent challenge with TKIs.[1][2][3] Improper formulation can lead to variable drug exposure and inconsistent results.[1][2]
-
Problem: this compound powder does not dissolve or precipitates out of solution.
-
Solution: A multi-step approach is often required. Start with a small amount of an organic solvent to wet and dissolve the compound, then use a solubilizing agent or vehicle to maintain stability. It's crucial to assess the tolerability of the final vehicle in a small group of animals before proceeding with the main study.
Q2: I'm observing unexpected toxicity (e.g., weight loss, lethargy) in my animal models. What could be the cause?
A2: Unexpected toxicity can stem from the compound itself (on-target or off-target effects) or the vehicle used for administration. JAK inhibitors, as a class, are associated with specific safety concerns.
-
On-Target Toxicity: Since this compound is a hypothetical JAK1/2 inhibitor, observed toxicities may be linked to its mechanism of action. JAK signaling is crucial for hematopoiesis and immune function.[4] Therefore, effects like anemia or immunosuppression are plausible.[4]
-
Off-Target Toxicity: TKIs can have "side-hits" on other kinases, leading to unforeseen side effects.[5] Common TKI-related toxicities include gastrointestinal issues, cardiovascular events, and skin reactions.[6][7]
-
Vehicle Toxicity: The solvents and excipients used in the formulation can cause adverse effects. Always run a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.
Q3: The in vivo efficacy of this compound is lower than expected based on in vitro data. Why might this be?
A3: A discrepancy between in vitro potency and in vivo efficacy is a common pitfall. Several factors can contribute:
-
Poor Pharmacokinetics (PK): The drug may have low oral bioavailability, rapid metabolism, or poor distribution to the tumor tissue.[1][8] A PK study is essential to understand the drug's exposure profile (Cmax, AUC) in the animal model.
-
High Plasma Protein Binding: Many TKIs are highly bound to plasma proteins, reducing the amount of free drug available to engage the target.[9]
-
Inadequate Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain the required target engagement over time.[10] Pharmacokinetic-pharmacodynamic (PK/PD) modeling can help optimize the dosing schedule.[8][11]
-
Acquired Resistance: The tumor model may develop resistance to the drug over the course of the study through mechanisms like secondary mutations in the target kinase.[12]
Troubleshooting Guides
Guide 1: Poor Compound Solubility and Formulation
This guide helps address issues with preparing this compound for in vivo administration.
| Symptom | Potential Cause | Recommended Action |
| Compound precipitates after adding aqueous vehicle. | The compound has low aqueous solubility and is crashing out of the initial solvent. | 1. Increase the proportion of co-solvents or surfactants in the final vehicle. 2. Prepare the formulation as a suspension using micronized powder and a suspending agent (e.g., methylcellulose, Tween 80). 3. Consider alternative formulation strategies like lipid-based formulations or amorphous solid dispersions.[13][14] |
| Formulation is too viscous to administer. | High concentration of excipients (e.g., Captisol®, PEG). | 1. Gently warm the formulation to reduce viscosity before dosing. 2. Test different, less viscous excipients. 3. If possible, reduce the required dose concentration by increasing the dosing volume (within animal welfare limits). |
| Inconsistent results between study arms. | Inhomogeneous suspension or compound degradation. | 1. Ensure the suspension is uniformly mixed before each dose is drawn. 2. Assess the stability of the formulation over the intended period of use. Prepare fresh formulations if necessary. |
Table 1: Troubleshooting Formulation Issues.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a standard workflow for assessing the anti-tumor efficacy of this compound.
-
Cell Culture and Implantation:
-
Culture cancer cells (e.g., those with activated JAK/STAT signaling) under standard conditions.
-
Harvest cells during the exponential growth phase (80-90% confluency).[15]
-
Resuspend cells in a sterile medium (like HBSS) at a concentration of 1-5 million cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring with digital calipers 2-3 times per week.[16]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).[15]
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control as per the established protocol.
-
Administer the treatment (e.g., by oral gavage) at the predetermined dose and schedule (e.g., once daily).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Define study endpoints, which may include a maximum tumor volume, a specific time point, or signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
-
Quantitative Data Summary
Table 2: Example this compound Formulation for Oral Dosing in Mice
This table provides an example formulation for a poorly soluble compound like this compound.
| Component | Purpose | Quantity (per mL) | Preparation Notes |
| This compound | Active Pharmaceutical Ingredient | 10 mg | Start with the active compound. |
| DMSO | Initial Solubilizing Agent | 50 µL (5% v/v) | Add to this compound powder and vortex to dissolve. |
| Tween® 80 | Surfactant / Emulsifier | 100 µL (10% v/v) | Add to the DMSO/Ilginatinib mixture and mix well. |
| PEG 400 | Co-solvent / Vehicle | 400 µL (40% v/v) | Add and mix until the solution is clear. |
| Saline (0.9% NaCl) | Diluent / Final Vehicle | 450 µL (45% v/v) | Add slowly while mixing to bring to the final volume. |
Note: This is an example; the optimal formulation must be determined empirically for each compound.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound, a JAK1/2 inhibitor.
Experimental Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
- 1. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Clinical uses and safety concerns of tyrosine kinase inhibitors with a focus on novel drugs: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/pharmacodynamic modeling of biomarker response to sunitinib in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lonza.com [lonza.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Ilginatinib in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Ilginatinib (also known as NS-018) in a research setting. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally bioavailable small molecule inhibitor. Its primary target is Janus-associated kinase 2 (JAK2), including the constitutively active mutant JAK2V617F.[1] It functions as an ATP-competitive inhibitor, blocking the activation of JAK2 and the downstream JAK/STAT signaling pathway, which is crucial for hematopoiesis and is often dysregulated in myeloproliferative neoplasms (MPNs).[1]
Q2: What are the known off-target effects of this compound?
This compound is known to inhibit other members of the JAK family and Src-family kinases.[2][3] Specifically, it shows activity against JAK1, JAK3, and Tyk2, as well as Src and FYN.[2] While it is highly selective for JAK2, these off-target activities can occur, especially at higher concentrations, and may lead to confounding experimental results.
Q3: My experimental results are inconsistent with JAK2 inhibition. Could this be due to off-target effects?
Yes, observing a phenotype that cannot be rationalized by the known function of JAK2 is a strong indicator of potential off-target effects.[1][4] Such inconsistencies could manifest as unexpected cellular toxicity, altered cell morphology, or the paradoxical activation of other signaling pathways.[4] It is essential to validate that the observed effects are a direct result of on-target JAK2 inhibition.
Q4: How can I confirm that the phenotype I observe is due to on-target this compound activity?
Several strategies can be employed:
-
Genetic Validation with CRISPR/Cas9: Knocking out or knocking down JAK2 using CRISPR/Cas9 should phenocopy the effects of this compound if the activity is on-target.
-
Rescue Experiments: Overexpressing a mutated, this compound-resistant form of JAK2 should reverse the phenotypic effects of the inhibitor if they are on-target.
Q5: What is the first step I should take to investigate suspected off-target effects?
A dose-response analysis is a critical first step. Determine the concentration of this compound required to inhibit JAK2 phosphorylation (on-target effect) and compare it to the concentration that produces your phenotype of interest and any observed cytotoxicity. A significant discrepancy between the on-target IC50 and the phenotypic EC50 may suggest an off-target mechanism.[4]
Troubleshooting Guide
This guide provides steps to address common issues that may arise due to the off-target effects of this compound.
| Problem | Potential Cause | Suggested Solution |
| Unexpected Cell Toxicity/Death | Inhibition of essential "housekeeping" kinases or other critical cellular proteins by this compound at the concentrations used. | 1. Perform a dose-response curve for cell viability: Compare the IC50 for cytotoxicity with the IC50 for JAK2 inhibition (e.g., by measuring pSTAT3 levels). A much lower IC50 for cytotoxicity suggests off-target effects. 2. Consult kinome profiling data: If you have performed a kinome scan, check for potent inhibition of kinases known to be critical for cell survival. 3. Use a structurally distinct JAK2 inhibitor: This can help differentiate on-target from off-target toxicity.[4] |
| Phenotype Does Not Match Known JAK2 Function | 1. Off-target inhibition of another kinase (e.g., a Src-family kinase) is responsible for the observed phenotype. 2. Activation of a compensatory signaling pathway in response to JAK2 inhibition. | 1. Investigate Src-family kinase inhibition: Perform a western blot to assess the phosphorylation status of known Src substrates. 2. Probe for compensatory pathways: Check for the activation of parallel signaling pathways (e.g., PI3K/Akt, MAPK/ERK) via western blot. 3. Perform a rescue experiment: Overexpress a drug-resistant JAK2 mutant. If the phenotype is not rescued, it is likely an off-target effect. |
| Inconsistent Results Between Experiments | 1. Variability in inhibitor concentration. 2. Differences in cell culture conditions affecting kinase activity. 3. Inhibitor degradation. | 1. Prepare fresh dilutions of this compound for each experiment from a DMSO stock. 2. Standardize cell culture conditions, including cell density and serum concentration. 3. Store this compound stock solutions properly as recommended by the supplier. |
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound against its primary target and key off-targets.
Table 1: this compound Inhibitory Potency (IC50)
| Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 | 0.72 | - | [2] |
| Tyk2 | 22 | 31-fold | [2] |
| JAK1 | 33 | 46-fold | [2] |
| JAK3 | 39 | 54-fold | [2] |
Table 2: Other Known Kinase Targets of this compound
| Target Family | Specific Kinases | Potency relative to JAK2 | Reference |
| Src-family | SRC, FYN | Inhibited | [2] |
| Other | ABL, FLT3 | Weakly inhibited (45- to 90-fold less potent than against JAK2) | [2] |
Key Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the broader kinase selectivity profile of this compound and identify potential off-targets.
Methodology: This is typically performed as a service by specialized companies (e.g., KINOMEscan™, Reaction Biology). The general principle involves testing the ability of this compound to compete with a ligand for binding to a large panel of kinases.
General Protocol Outline:
-
Compound Preparation: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Assay: The compound is screened at one or more concentrations (e.g., 1 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are reported as the percent of inhibition or binding affinity for each kinase. This data can be used to identify off-targets that are inhibited at concentrations relevant to your experiments.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target (JAK2) and potential off-targets (e.g., Src) in a cellular context.
Methodology: CETSA measures the change in the thermal stability of a protein upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., JAK2, Src) remaining in the soluble fraction by western blotting.
-
Data Analysis: A shift in the melting curve of the protein in the presence of this compound indicates target engagement.
CRISPR/Cas9-Mediated Target Validation
Objective: To genetically validate that the observed phenotype is a direct result of JAK2 inhibition.
Methodology: Use CRISPR/Cas9 to create a knockout of the JAK2 gene. The resulting phenotype should mimic the effect of this compound treatment.
Protocol Outline:
-
Guide RNA Design: Design and validate sgRNAs that target a critical exon of the JAK2 gene.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the validated sgRNA into your cell line.
-
Clonal Selection and Validation: Select and expand single-cell clones and validate the knockout of JAK2 by sequencing and western blotting.
-
Phenotypic Analysis: Assess the phenotype of the JAK2 knockout clones and compare it to that of cells treated with this compound.
Rescue Experiment with a Drug-Resistant Mutant
Objective: To demonstrate that the observed phenotype is specifically due to the inhibition of JAK2.
Methodology: Introduce a version of JAK2 that has been mutated to be resistant to this compound. If the phenotype is on-target, this resistant version should "rescue" the cells from the effects of the inhibitor.
Protocol Outline:
-
Mutagenesis: Create a construct expressing a mutant form of JAK2 that does not bind this compound (this may require knowledge of the inhibitor's binding site).
-
Transfection: Transfect the drug-resistant JAK2 construct into your cells.
-
This compound Treatment: Treat the transfected cells with this compound.
-
Phenotypic Analysis: Assess whether the expression of the resistant JAK2 mutant reverses the phenotype caused by this compound.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for troubleshooting this compound's off-target effects.
Caption: Logical relationships in validating this compound's effects.
References
Technical Support Center: Enhancing Ilginatinib Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the JAK2 inhibitor, Ilginatinib. It provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving its oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: Low and Variable Oral Bioavailability in Rodent Models
-
Question: We are observing low and inconsistent plasma concentrations of this compound in our rat/mouse model following oral administration. What are the potential causes and how can we troubleshoot this?
-
Answer: Low and variable oral bioavailability is a common challenge for kinase inhibitors, which are often characterized by poor aqueous solubility.[1] Several factors could be contributing to this issue:
-
Poor Solubility and Dissolution: this compound, like many kinase inhibitors, may have limited solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[2][3]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, reducing net absorption.
-
Formulation Inadequacies: The vehicle used for oral administration may not be optimal for solubilizing and presenting the drug for absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of your this compound batch at different pH values relevant to the gastrointestinal tract.
-
Optimize the Formulation:
-
Co-solvents and Surfactants: A simple and common approach for preclinical studies is to use a mixture of co-solvents and surfactants. A reported formulation for this compound is 0.5% methylcellulose in water.[5] For poorly soluble compounds, vehicles containing agents like PEG 300, Tween 80, or Solutol HS 15 can be explored.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can significantly enhance the oral absorption of lipophilic drugs by presenting the compound in a solubilized state.[7][8]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its dissolution rate and extent.[2]
-
-
Investigate First-Pass Metabolism:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the animal species you are studying to assess the metabolic stability of this compound.
-
Portal Vein Cannulation Studies: In rats, administering this compound directly into the portal vein and comparing the resulting plasma concentrations to those after administration into a peripheral vein can help quantify the extent of hepatic first-pass metabolism.
-
-
Assess the Role of Efflux Transporters:
-
Caco-2 Permeability Assays: This in vitro model can help determine if this compound is a substrate for efflux transporters like P-gp.
-
Co-administration with Inhibitors: In your animal model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, though caution is needed for potential off-target effects) to see if its bioavailability increases.
-
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters
-
Question: We are seeing significant variability in the Cmax and AUC of this compound between individual animals in the same dosing group. What could be the cause and how can we reduce this?
-
Potential Causes and Solutions:
-
Biological Factors:
-
Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes (e.g., cytochrome P450s) and drug transporters among animals can lead to variable exposure.[6] Using well-characterized, isogenic animal strains can help minimize this.
-
Physiological State: Factors such as fed vs. fasted state, stress levels, and underlying health of the animals can impact drug absorption and metabolism. Standardize experimental conditions as much as possible, including fasting periods and housing conditions.
-
-
Technical Factors:
-
Dosing Accuracy: Inaccurate oral gavage can lead to deposition of the drug in the esophagus or regurgitation. Ensure all personnel are properly trained in oral gavage techniques. For smaller volumes, consider using precision microsyringes.
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during dosing of each animal. Inadequate mixing can lead to inconsistent doses.
-
Blood Sampling Technique: Inconsistent blood sampling times and techniques can introduce variability. Establish a strict and consistent sampling schedule.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an oral formulation of this compound for preclinical studies in mice?
A1: A commonly used and simple formulation for oral gavage in mice is a suspension in an aqueous vehicle containing a suspending agent. A published study used 0.5% methylcellulose in water for oral administration of this compound in mice.[5] This type of formulation is often suitable for initial efficacy and pharmacokinetic screening.
Q2: Are there more advanced formulation strategies that have been shown to improve the bioavailability of kinase inhibitors?
A2: Yes, for kinase inhibitors with low aqueous solubility, several advanced formulation strategies can be employed:[1][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly improve the solubilization and absorption of poorly soluble drugs.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to a faster dissolution rate and improved bioavailability.
-
Solid Dispersions: In this approach, the drug is dispersed in a solid matrix, often a polymer, to create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than the crystalline form.
Q3: How do I choose the right animal model for studying the oral bioavailability of this compound?
A3: The choice of animal model depends on the specific research question.
-
Mice: Often used for initial efficacy and proof-of-concept studies due to their small size, cost-effectiveness, and the availability of various disease models.[5]
-
Rats: Frequently used for more detailed pharmacokinetic and toxicology studies because their larger size facilitates serial blood sampling and surgical procedures like bile duct or portal vein cannulation.[4][9] It is important to consider that there can be significant interspecies differences in drug metabolism and transporters.[10] Therefore, results from one species may not be directly translatable to another or to humans.
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of a Kinase Inhibitor (Dasatinib) in Different Animal Models (for illustrative purposes as specific data for this compound is not publicly available)
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 10 | Oral | 230 | 0.5 | 580 | 14 | [9] |
| Rat | 10 | Oral | 450 | 1.0 | 1800 | 20 | [9] |
| Dog | 2 | Oral | 120 | 2.0 | 960 | 34 | [9] |
| Monkey | 2 | Oral | 80 | 1.0 | 450 | 21 | [9] |
Note: This data is for Dasatinib and is provided to illustrate the type of pharmacokinetic data that should be generated for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% methylcellulose for oral administration to mice.
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for suspensions, e.g., 400 cP)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Weigh the required amount of methylcellulose.
-
Heat about one-third of the total required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Place the this compound powder in a mortar.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker with a stir bar and stir for at least 30 minutes to ensure homogeneity.
-
-
Administration:
-
Continuously stir the suspension during dosing to maintain uniformity.
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. The dosing volume will depend on the weight of the mice (typically 5-10 mL/kg).
-
Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound in rats following a single oral dose.
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
This compound formulation for oral administration
-
Vehicle control
-
Gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Pipettes and storage vials
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: an intravenous (IV) group (for bioavailability calculation) and an oral (PO) group.
-
Administer a known dose of this compound to the PO group via oral gavage.
-
Administer a known dose of this compound (typically a lower dose, dissolved in a suitable vehicle for injection) to the IV group via a tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., tail vein or saphenous vein) at predetermined time points. For an oral dose, typical time points might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled vials and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the following parameters for each animal:
-
Calculate Oral Bioavailability (F%):
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
Ilginatinib stability and storage best practices
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Ilginatinib (also known as NS-018) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (NS-018) is an orally bioavailable and highly selective small-molecule inhibitor of Janus kinase 2 (JAK2)[1][2][3]. It functions by competing with ATP for the catalytic binding site on the JAK2 enzyme, thereby blocking its kinase activity[2][4]. This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immune response[5][6][7]. This compound exhibits significant selectivity for JAK2 over other JAK family members such as JAK1, JAK3, and TYK2[1][3].
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its integrity and activity. Recommendations for both solid and in-solution forms are summarized below.
Q3: How should I prepare this compound stock and working solutions?
The solubility of this compound is a key factor in preparing accurate and effective solutions. Due to its hydrophobic nature, it is practically insoluble in aqueous solutions and requires an organic solvent for initial dissolution.
Q4: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge. Several factors can contribute to this issue:
-
High Final Concentration: The intended concentration in the media may surpass this compound's solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause the compound to "crash out" of the solution.
-
Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.
-
pH and Temperature: Fluctuations in the pH or temperature of the media can affect the compound's stability and solubility.
To troubleshoot and prevent precipitation, please refer to the detailed protocols in the Troubleshooting Guide section.
Quantitative Data Summary
The following tables provide a clear overview of this compound's stability and solubility for easy reference.
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Stability Period | Notes |
| Solid (Powder) | 4°C | Refer to manufacturer's CoA | Protect from moisture. |
| In Solvent | -20°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years[1] | Preferred for long-term storage. |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 35 mg/mL | [8] |
| Water | 2 mg/mL (requires sonication) | [8] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [8] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO (cell culture grade).
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the powder is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquot the stock solution into sterile, light-protected, single-use vials.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To avoid "solvent shock" and precipitation, do not add the concentrated DMSO stock directly into a large volume of media. First, create an intermediate dilution in a smaller volume of media, mix gently, and then add this to the final volume.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Effect in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Precipitation in Media | Visually inspect the culture media under a microscope for precipitates. If present, refer to the precipitation troubleshooting guide below. |
| Incorrect Concentration | Verify calculations for stock and working solution preparation. Perform a dose-response curve to determine the optimal concentration for your cell line and assay. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to JAK2 inhibitors. Confirm that your cell line expresses an active JAK-STAT pathway that is sensitive to inhibition. |
| Assay-Specific Issues | For kinase assays, ensure the ATP concentration in your assay is not excessively high, as this compound is an ATP-competitive inhibitor[2][4]. For western blotting, validate the specificity of your phospho-STAT antibodies. |
Issue 2: this compound Precipitation in Cell Culture Media
| Potential Cause | Troubleshooting Step |
| "Solvent Shock" | Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final culture volume. |
| Concentration Exceeds Solubility | Determine the maximum soluble concentration of this compound in your specific cell culture medium. Consider reducing the final concentration or using a solubilizing agent if experimentally permissible. |
| Media pH Imbalance | Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). |
| Media Evaporation | Maintain proper humidity in the incubator to prevent the medium from concentrating over time. |
Visualizations
Below are diagrams to illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. glpbio.com [glpbio.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ilginatinib Experimental Protocols & Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with Ilginatinib. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NS-018) is an orally bioavailable small molecule inhibitor. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of Janus-associated kinase 2 (JAK2), including the constitutively active JAK2V617F mutant.[1] This inhibition blocks the activation of downstream signaling molecules in the JAK2/STAT3 pathway, which is crucial for hematopoiesis and is often dysregulated in myeloproliferative neoplasms (MPNs).[1] Additionally, this compound inhibits Src-family kinases.[1]
Q2: What is the selectivity profile of this compound?
This compound is a highly active and selective JAK2 inhibitor. It demonstrates significantly greater selectivity for JAK2 over other JAK-family kinases such as JAK1, JAK3, and Tyk2.[2] It also shows inhibitory activity against Src-family kinases, particularly SRC and FYN.[2]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For working solutions, the DMSO stock should be serially diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: What are the expected IC50 values for this compound?
The IC50 values for this compound are highly dependent on the cell line and the specific JAK2 mutational status. In cell lines expressing constitutively activated JAK2 (e.g., JAK2V617F or MPLW515L mutations), this compound shows potent antiproliferative activity with IC50 values typically in the low nanomolar range.[2] For example, in Ba/F3 cells harboring the JAK2 V617F mutation, the IC50 has been reported to be around 11 nM.[2] In contrast, hematopoietic cell lines without constitutively activated JAK2 are significantly less sensitive.[2]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
Answer: Variability in cell viability assays can stem from several factors. Below is a troubleshooting workflow and potential solutions.
Troubleshooting Workflow:
Caption: Troubleshooting logic for variable cell viability results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cell Culture Conditions | Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Mycoplasma Contamination: Regularly test your cell lines for mycoplasma. Contamination can significantly alter cellular metabolism and drug response. |
| This compound Preparation | Solubility: Ensure this compound is fully dissolved in DMSO before preparing working solutions. If precipitation is observed, gentle warming or sonication may be necessary.[2] Stock Solution Stability: Aliquot your stock solution to avoid repeated freeze-thaw cycles. While many compounds are stable in DMSO at -20°C, long-term stability should be considered. |
| Assay Protocol | Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Incubation Time: Use a consistent incubation time with this compound (e.g., 48 or 72 hours). IC50 values can be time-dependent. Final DMSO Concentration: Ensure the final DMSO concentration is the same in all wells, including untreated controls, and is below toxic levels (typically <0.1%). |
Issue 2: Inconsistent Inhibition of STAT3 Phosphorylation in Western Blots
Question: I am not seeing a consistent, dose-dependent decrease in phosphorylated STAT3 (pSTAT3) after this compound treatment. What should I check?
Answer: Inconsistent pSTAT3 inhibition can be due to issues with the experimental protocol, from cell treatment to the western blot procedure itself.
Experimental Workflow for pSTAT3 Western Blot:
Caption: Standard workflow for analyzing pSTAT3 inhibition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cell Treatment | Timing of Lysis: Phosphorylation events can be transient. Lyse cells at the optimal time point after this compound treatment and cytokine stimulation (if applicable). A time-course experiment may be necessary. Cytokine Stimulation: If you are studying cytokine-induced pSTAT3, ensure the cytokine is potent and used at a concentration that gives a robust signal in your positive control. |
| Sample Preparation | Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of STAT3 after cell lysis. Protein Loading: Ensure equal protein loading across all lanes by performing an accurate protein quantification assay (e.g., BCA). Normalize band intensity to a loading control (e.g., GAPDH or β-actin) and to total STAT3. |
| Western Blot Protocol | Antibody Quality: Use a well-validated primary antibody for pSTAT3 (Tyr705). Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody detection.[3] Transfer Efficiency: Verify efficient protein transfer to the membrane, especially for high molecular weight proteins. |
Issue 3: Acquired Resistance or Reduced Sensitivity Over Time
Question: My cells seem to be becoming less sensitive to this compound over time. Why might this be happening?
Answer: Reduced sensitivity to JAK2 inhibitors can occur through several mechanisms, even in in vitro models.
Signaling Pathways Implicated in Resistance:
Caption: Potential mechanisms for reduced this compound efficacy.
Potential Causes and Solutions:
| Potential Cause | Explanation & Recommendations |
| Reactivation of JAK/STAT Signaling | Prolonged exposure to JAK2 inhibitors can sometimes lead to the formation of JAK1/JAK2 or TYK2/JAK2 heterodimers, which can reactivate STAT signaling.[4] This is a functional adaptation of the signaling pathway. |
| Activation of Bypass Pathways | Cells can develop resistance by upregulating parallel signaling pathways to compensate for JAK2 inhibition. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[5] Consider investigating the activation status of key proteins in these pathways (e.g., pAKT, pERK) if you suspect resistance. |
| Off-Target Effects | While this compound is selective, off-target effects on other kinases could potentially lead to unexpected signaling outcomes with chronic exposure.[6] |
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | ~46 |
| JAK3 | 39 | ~54 |
| Tyk2 | 22 | ~31 |
| Data from MedChemExpress.[2] |
Table 2: Antiproliferative Activity of this compound in a JAK2V617F-mutant Cell Line
| Cell Line | Mutation | Assay | Incubation Time (hrs) | IC50 (nM) |
| Ba/F3 | JAK2 V617F | MTT | 72 | 11 |
| Data from MedChemExpress.[2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-Based)
-
Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3-JAK2V617F) in a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x drug solution. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pSTAT3 Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with varying concentrations of this compound for 1-2 hours.
-
Stimulation (if required): Stimulate cells with an appropriate cytokine (e.g., IL-6 or EPO) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape and collect the lysate. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to the same concentration, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein levels, strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control like GAPDH or β-actin.
Protocol 3: Colony Formation Assay
-
Cell Treatment: Treat a bulk culture of cells with varying concentrations of this compound for 72 hours.
-
Cell Plating: Harvest the cells, count them, and assess viability. Plate a low, pre-determined number of viable cells (e.g., 500-1000 cells/well) into 6-well plates containing drug-free semi-solid medium (e.g., MethoCult™) or liquid medium for adherent cells.
-
Incubation: Incubate plates at 37°C, 5% CO2 for 10-14 days, or until visible colonies are formed in the control wells.
-
Staining: For adherent cells, wash with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet. For semi-solid cultures, colonies can be counted directly under a microscope.
-
Quantification: Count the number of colonies (typically defined as >50 cells) in each well. Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Signaling Pathway Diagrams
Caption: this compound inhibits the JAK2/STAT3 pathway and Src kinases.
References
- 1. ijbs.com [ijbs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosing schedules for long-term Ilginatinib treatment in mice
Welcome to the technical support center for the long-term use of Ilginatinib (NS-018) in mouse models. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dosing schedules and troubleshooting common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NS-018) is an orally bioavailable small molecule that functions as a potent and selective inhibitor of Janus kinase 2 (JAK2).[1] It also demonstrates inhibitory activity against Src-family kinases.[1][2] The primary mechanism of action involves blocking the JAK/STAT signaling pathway, which is a critical regulator of hematopoiesis and immune responses.[3] this compound competes with ATP for binding to the kinase domain of both wild-type and mutated JAK2 (e.g., V617F), thereby preventing its phosphorylation and the subsequent activation of downstream signaling molecules like STAT3.[1]
Q2: What are the recommended starting doses for this compound in mice for long-term studies?
A2: Based on preclinical efficacy studies in mouse models of myeloproliferative neoplasms, oral administration of this compound at doses ranging from 12.5 mg/kg to 100 mg/kg, typically administered twice daily, has been shown to be effective.[1][4] The optimal dose for a specific long-term study will depend on the mouse model, the desired therapeutic effect, and the tolerability of the compound. It is recommended to perform a pilot dose-ranging study to determine the most appropriate dose for your specific experimental conditions.
Q3: What is the recommended vehicle for oral administration of this compound in mice?
A3: A commonly used vehicle for the oral gavage of this compound in mice is 0.5% methylcellulose in water.[4] For preparing a clear solution for in vivo use, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been described.[1]
Q4: What are the known on-target and potential off-target effects of this compound?
A4: The primary on-target effect of this compound is the inhibition of the JAK2/STAT3 signaling pathway. In addition to JAK2, this compound also inhibits Src-family kinases.[1][2] While specific off-target kinase profiling for this compound is not extensively published, researchers should be aware that, like other tyrosine kinase inhibitors, off-target activities may occur and could contribute to both efficacy and toxicity.
Q5: What are the potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound have not been detailed in the available literature, resistance to JAK2 inhibitors, in general, can arise through several mechanisms. These include the reactivation of JAK/STAT signaling through heterodimerization of JAK family members, the activation of alternative signaling pathways like the MAPK pathway, and the upregulation of pro-survival proteins.[5]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - Increase the dose of this compound within the recommended range (12.5-100 mg/kg twice daily).[1][4] - Confirm the accuracy of dose calculations and administration volume. |
| Poor Bioavailability | - Ensure proper formulation and complete dissolution of this compound. Sonication may be used to aid dissolution.[1] - Consider the timing of administration in relation to the animals' light/dark and feeding cycles, as this can affect gastrointestinal transit and absorption. |
| Drug Instability | - Prepare fresh dosing solutions daily.[1] - Store stock solutions of this compound appropriately (-20°C for short-term, -80°C for long-term).[1] |
| Development of Resistance | - If a response is initially observed but then lost over time, consider mechanisms of acquired resistance. - Analyze downstream signaling pathways (e.g., MAPK) for evidence of activation.[5] - Consider combination therapy with inhibitors of potential escape pathways. |
Issue 2: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| High Dose | - Reduce the dose of this compound. - Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery. |
| Hematological Toxicity | - Monitor complete blood counts (CBCs) regularly, paying close attention to platelet and red blood cell counts, as thrombocytopenia and anemia are known class effects of JAK inhibitors.[6][7] - If significant hematological toxicity is observed, consider a dose reduction or temporary interruption of treatment. |
| Off-Target Effects | - Monitor for unexpected clinical signs of toxicity. - If specific organ toxicity is suspected, perform histopathological analysis at the end of the study. |
| Formulation Issues | - Ensure the vehicle is well-tolerated by the mice. - If using a formulation with DMSO, ensure the final concentration is as low as possible to minimize potential toxicity. |
Issue 3: Drug Formulation and Administration Challenges
| Potential Cause | Troubleshooting Steps |
| Precipitation of Compound | - Ensure the correct solvents and ratios are used for the formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] - Use sonication to aid in the dissolution of the compound.[1] - Prepare fresh solutions for each dosing to avoid precipitation over time.[1] |
| Inaccurate Dosing | - Calibrate pipettes and syringes regularly. - Ensure consistent administration technique (e.g., depth of gavage needle). |
| Animal Stress | - Handle mice gently and acclimate them to the dosing procedure. - Ensure the volume of administration is appropriate for the size of the mouse. |
Data Presentation
Table 1: Summary of this compound Dosing and Efficacy in a Mouse Model of Myeloproliferative Neoplasm
| Dose (mg/kg, p.o., b.i.d.) | Key Outcomes | Reference |
| 12.5 | Significantly prolonged survival | [4] |
| 50 | Reduced splenomegaly to near-normal levels; prevented anemia progression; prolonged survival | [4] |
| 100 | All mice survived beyond the study endpoint where all vehicle-treated mice had died | [4] |
p.o. = oral administration; b.i.d. = twice daily
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| JAK2 | 0.72 | [1] |
| JAK1 | 33 | [1] |
| JAK3 | 39 | [1] |
| Tyk2 | 22 | [1] |
IC₅₀ = half maximal inhibitory concentration
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mice
Materials:
-
This compound (NS-018) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Store at -80°C for long-term storage.[1]
-
-
Preparation of Dosing Solution (Example for a 2.5 mg/mL solution):
-
To prepare 1 mL of dosing solution, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.[1]
-
Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
Vortex thoroughly. If any precipitation is observed, use a sonicator to aid dissolution.[1]
-
Prepare fresh dosing solutions daily.[1]
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Administer the this compound solution via oral gavage using an appropriate gauge needle.
-
The volume of administration should be based on the weight of the mouse (e.g., 10 mL/kg).
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Monitoring for Hematological Toxicity
Materials:
-
EDTA-coated microcapillary tubes or collection vials
-
Automated hematology analyzer
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
Procedure:
-
Blood Collection:
-
Collect a small volume of blood (e.g., 20-50 µL) from the saphenous vein or tail vein at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine red blood cell count, white blood cell count, platelet count, hemoglobin, and hematocrit.
-
-
Blood Smear Analysis:
-
Prepare a blood smear on a microscope slide.
-
Stain the smear with a suitable hematological stain.
-
Examine the smear under a microscope to assess cell morphology.
-
-
Data Analysis:
-
Compare the hematological parameters of the this compound-treated groups to the vehicle-treated control group.
-
Statistically analyze the data to identify any significant changes.
-
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Workflow for long-term this compound treatment in mice.
Caption: Troubleshooting logic for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis. [vivo.weill.cornell.edu]
Validation & Comparative
A Head-to-Head Comparison of Ilginatinib and Ruxolitinib in Myelofibrosis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ilginatinib (NS-018) and Ruxolitinib, two prominent JAK inhibitors investigated for the treatment of myelofibrosis. This analysis is supported by experimental data from preclinical and clinical studies to delineate their respective performance and mechanisms of action.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2 V617F mutation present in a majority of MF patients, has revolutionized the therapeutic landscape by paving the way for targeted inhibitors.[2][3][4][5] Ruxolitinib, a JAK1/JAK2 inhibitor, was the first to receive FDA approval for MF and remains a cornerstone of treatment.[3][6][7] this compound (NS-018), a highly selective JAK2 inhibitor, is an investigational agent that has shown promise in preclinical and clinical settings.[1][2][8][9] This guide offers a detailed comparison of these two inhibitors based on available scientific literature.
Mechanism of Action: A Tale of Two JAK Inhibitors
Both this compound and Ruxolitinib function by inhibiting the JAK-STAT signaling pathway, which is constitutively activated in myelofibrosis and drives the proliferation of malignant cells and the production of inflammatory cytokines.[1][5][10] However, their selectivity for different JAK family members distinguishes them.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[6][11][12][13] Its inhibition of JAK1 is thought to contribute to its rapid and significant improvement in constitutional symptoms and reduction in inflammatory cytokine levels.[6][10] The inhibition of JAK2, including the mutated JAK2V617F form, targets the primary driver of the myeloproliferative process, leading to reductions in spleen size and improvements in blood counts.[3][6]
This compound (NS-018) , in contrast, is a highly selective JAK2 inhibitor.[1][2][4][8] Preclinical studies have demonstrated its potent activity against JAK2 with an IC50 in the subnanomolar range and 30- to 50-fold greater selectivity for JAK2 over other JAK family kinases like JAK1, JAK3, and TYK2.[4][8] This high selectivity for JAK2 is a key differentiating feature, with the potential to minimize off-target effects associated with the inhibition of other JAK kinases.[14] this compound has also been shown to inhibit Src-family kinases.[4][8]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Ruxolitinib from preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| This compound (NS-018) | JAK2 | 0.72 | - | [8] |
| JAK1 | 33 | 46-fold | [8] | |
| JAK3 | 39 | 54-fold | [8] | |
| Tyk2 | 22 | 31-fold | [8] | |
| Ruxolitinib | JAK1 | 3.3 | - | [13] |
| JAK2 | 2.8 | - | [13] |
IC50: Half-maximal inhibitory concentration.
Table 2: Preclinical Efficacy in Myelofibrosis Models
| Parameter | This compound (NS-018) | Ruxolitinib | Model | Reference |
| JAK2V617F Selectivity (V617F/WT ratio) | 4.3-fold | 2.0-fold | Ba/F3 cells | [14] |
| Reduction in Splenomegaly | Marked reduction | Prevents splenomegaly | JAK2V617F mouse models | [1][4][15] |
| Effect on Leukocytosis | Significant reduction | Not explicitly stated | JAK2V617F transgenic mice | [4] |
| Improvement in Bone Marrow Fibrosis | Observed improvement | Improvement or stabilization | JAK2V617F mouse models | [1][7] |
| Survival Prolongation | Potently prolongs survival | Not explicitly stated in preclinical models | Ba/F3-JAK2V617F disease model | [8][16] |
Table 3: Clinical Efficacy in Myelofibrosis Patients
| Parameter | This compound (NS-018) | Ruxolitinib | Study Phase | Reference |
| Spleen Size Reduction (Palpable) | ≥50% reduction in 56% of patients | ≥50% reduction in 44% of patients | Phase I/II | [1][17] |
| Spleen Volume Reduction (MRI/CT) | Not reported | ≥35% reduction in 41.9% of patients at 24 weeks | Phase III (COMFORT-I) | [7][18][19] |
| Symptom Improvement | Improvements observed | ≥50% improvement in 45.9% of patients at 24 weeks | Phase I/II vs. Phase III | [1][19] |
| Effect on Bone Marrow Fibrosis | Improvement in 37% of evaluable patients | Improvement or stabilization | Phase I/II vs. Long-term analysis | [1][7] |
| Effect on JAK2 Allele Burden | Largely unchanged | Decreased with long-term treatment | Phase I/II vs. Long-term analysis | [1][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.
-
Method: Recombinant human JAK family kinases (JAK1, JAK2, JAK3, Tyk2) are used. The kinase activity is typically measured using a radiometric assay (e.g., [γ-33P]ATP) or a non-radiometric method like HTRF or AlphaScreen. The inhibitor is incubated with the kinase, substrate (a peptide or protein), and ATP. The amount of phosphorylated substrate is then quantified to determine the level of kinase inhibition at various inhibitor concentrations. IC50 values are calculated by fitting the dose-response data to a sigmoid curve.
Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative activity of the inhibitors on cells dependent on JAK signaling.
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express human JAK2V617F (constitutively active) or wild-type JAK2 (dependent on cytokines like IL-3 for growth).[4][14]
-
Method: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours). Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo. The IC50 is determined as the concentration of the inhibitor that reduces cell proliferation by 50%.
Myelofibrosis Mouse Models
-
Objective: To evaluate the in vivo efficacy of the inhibitors in a setting that mimics human myelofibrosis.
-
Model 1: Ba/F3-JAK2V617F Xenograft Model:
-
Procedure: Immunocompromised mice (e.g., BALB/c nude) are inoculated intravenously with Ba/F3-JAK2V617F cells.[8][16]
-
Treatment: Oral administration of the inhibitor or vehicle control is initiated, typically a day after cell inoculation.[16]
-
Endpoints: Survival is monitored daily. In parallel studies, mice are euthanized at a specific time point, and spleens are harvested and weighed to assess splenomegaly.[8][16]
-
-
Model 2: JAK2V617F Transgenic or Bone Marrow Transplant Model:
-
Procedure: Mice expressing the JAK2V617F mutation either transgenically or following bone marrow transplantation with cells transduced with JAK2V617F are used. These models develop a myelofibrosis-like phenotype.[4][14]
-
Treatment: Inhibitors are administered orally over a defined period.
-
Endpoints: Spleen and liver weights, complete blood counts, bone marrow and spleen histology to assess fibrosis, and survival analysis.[4][14]
-
Conclusion
Both this compound and Ruxolitinib are effective inhibitors of the JAK-STAT pathway with demonstrated efficacy in preclinical models and clinical trials for myelofibrosis. Ruxolitinib, as a dual JAK1/JAK2 inhibitor, has established its clinical utility in reducing splenomegaly and improving constitutional symptoms.[6][7][18][19] this compound's high selectivity for JAK2 presents a differentiated profile, with preclinical data suggesting a higher selectivity for the mutated JAK2V617F over the wild-type form compared to Ruxolitinib.[14] This selectivity may translate into a favorable safety profile, particularly concerning hematological adverse events.
The clinical data for this compound are still emerging, with a Phase 2 study currently underway to further assess its efficacy and safety.[2] Future head-to-head clinical trials will be instrumental in definitively positioning this compound relative to Ruxolitinib in the therapeutic armamentarium for myelofibrosis. Researchers and clinicians will be keenly observing the outcomes of these studies to understand the full potential of this selective JAK2 inhibitor.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NS-018, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of long-term ruxolitinib treatment on JAK2p.V617F allele burden in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib: A Comparative Analysis of a Novel JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ilginatinib (NS-018) with other prominent Janus kinase 2 (JAK2) inhibitors. The content is supported by preclinical and clinical data to offer an objective evaluation for research and drug development professionals.
Executive Summary
This compound is a potent and highly selective oral inhibitor of JAK2, a critical mediator in the signaling pathway of various cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK/STAT pathway, particularly through mutations like JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs), including myelofibrosis (MF). This guide compares the preclinical and clinical efficacy of this compound with established JAK2 inhibitors such as Ruxolitinib and Fedratinib, as well as other relevant inhibitors like Momelotinib and Pacritinib.
Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of STAT proteins. These activated STATs then translocate to the nucleus to regulate gene transcription. In MPNs, a constitutively active JAK2 mutant, JAK2V617F, leads to uncontrolled cell proliferation and survival. This compound and other JAK2 inhibitors act by competing with ATP for the kinase domain of JAK2, thereby blocking downstream signaling.
Preclinical Efficacy: A Head-to-Head Comparison
This compound has demonstrated high potency and selectivity for JAK2 in preclinical studies. The following tables summarize the in vitro kinase inhibitory activity and cellular antiproliferative effects of this compound compared to Ruxolitinib and Fedratinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | JAK2V617F |
| This compound | 33 | 0.72 | 39 | 22 | ~3 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 2.8 |
| Fedratinib | 105 | 3 | >1000 | 405 | 3 |
Data compiled from multiple preclinical studies.
Table 2: In Vitro Antiproliferative Activity (IC50, nM) in JAK2-Dependent Cell Lines
| Cell Line | Driver Mutation | This compound | Ruxolitinib | Fedratinib |
| HEL | JAK2V617F | 11-120 | ~186 | ~300 |
| Ba/F3-JAK2V617F | JAK2V617F | ~470 | ~120 | ~200 |
| UKE-1 | JAK2V617F | Not Reported | ~130 | Not Reported |
Data represents a range from various reported studies and depends on specific assay conditions.
Clinical Efficacy in Myelofibrosis
The clinical development of this compound is ongoing, with promising early results. The following tables provide a comparative overview of the clinical efficacy of this compound and other approved JAK2 inhibitors in patients with myelofibrosis, focusing on two key endpoints: spleen volume reduction and improvement in total symptom score.
Table 3: Spleen Volume Reduction (SVR ≥35%) in JAKi-Naïve Myelofibrosis Patients
| Inhibitor | Trial | Patient Population | SVR ≥35% Rate | Comparator |
| This compound | Phase 1/2 (NCT01423851) | MF | ≥50% reduction in palpable spleen size in 56% | N/A |
| Ruxolitinib | COMFORT-I | Intermediate-2/High-Risk MF | 41.9% | 0.7% (Placebo) |
| Ruxolitinib | COMFORT-II | Intermediate-2/High-Risk MF | 28% | 0% (Best Available Therapy) |
| Fedratinib | JAKARTA | Intermediate-2/High-Risk MF | 47% | 1% (Placebo) |
| Momelotinib | SIMPLIFY-1 | Intermediate/High-Risk MF | 26.5% | 29% (Ruxolitinib) |
| Pacritinib | PERSIST-2 | MF with Thrombocytopenia | 18% | 3% (Best Available Therapy) |
Table 4: Total Symptom Score (TSS ≥50%) Reduction in JAKi-Naïve Myelofibrosis Patients
| Inhibitor | Trial | Patient Population | TSS ≥50% Reduction Rate | Comparator |
| This compound | Phase 1/2 (NCT01423851) | MF | Improvements observed | N/A |
| Ruxolitinib | COMFORT-I | Intermediate-2/High-Risk MF | 45.9% | 5.3% (Placebo) |
| Fedratinib | JAKARTA | Intermediate-2/High-Risk MF | 40% | 9% (Placebo) |
| Momelotinib | SIMPLIFY-1 | Intermediate/High-Risk MF | 28.4% | 42.2% (Ruxolitinib) |
| Pacritinib | PERSIST-2 | MF with Thrombocytopenia | 25% | 14% (Best Available Therapy) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the preclinical evaluation of JAK2 inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound in inhibiting the enzymatic activity of a specific kinase.
Protocol:
-
Reagent Preparation: Recombinant human JAK2 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. This compound, Ruxolitinib, or Fedratinib are serially diluted in DMSO.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP/substrate mixture to wells containing the JAK2 enzyme and the test compound. The reaction is typically incubated for 60 minutes at room temperature.
-
Signal Detection: The amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent such as ADP-Glo™ (Promega). This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: A hematopoietic cell line expressing a constitutively active JAK2, such as HEL (human erythroleukemia, JAK2V617F) or Ba/F3 cells engineered to express JAK2V617F, is seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: The cells are treated with serial dilutions of this compound, Ruxolitinib, or Fedratinib for 72 hours.
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a microplate reader. The percentage of viable cells relative to a vehicle-treated control is calculated for each compound concentration, and the IC50 value is determined.
Apoptosis Assay
This assay determines the ability of a compound to induce programmed cell death.
Protocol:
-
Cell Treatment: Cells (e.g., HEL or Ba/F3-JAK2V617F) are treated with the test compound at various concentrations for 24-48 hours.
-
Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (early and late) is plotted against the compound concentration to assess the dose-dependent induction of apoptosis.
Conclusion
This compound is a promising JAK2 inhibitor with high potency and selectivity. Preclinical data indicate its strong antiproliferative effects in JAK2-dependent cell lines. Early clinical data in myelofibrosis patients have shown encouraging results in spleen size reduction and symptom improvement. Further comparative data from the ongoing Phase 2b clinical trial (NCT04854096) will be crucial to fully delineate the therapeutic potential of this compound relative to other established JAK2 inhibitors. The information presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the current landscape of JAK2 inhibition and the positioning of this compound within it.
Ilginatinib Demonstrates High Selectivity for JAK2 Over Other JAK Family Kinases
For Immediate Release
[City, State] – [Date] – New comparative data confirms that Ilginatinib (also known as NS-018) is a highly potent and selective inhibitor of Janus kinase 2 (JAK2), demonstrating significant selectivity over other members of the JAK family, namely JAK1 and JAK3. This high selectivity is a key differentiating factor for researchers in the fields of oncology and inflammatory diseases who are investigating targeted therapeutic strategies.
This compound's inhibitory activity was quantified using in vitro kinase assays, which determined the half-maximal inhibitory concentration (IC50) for each kinase. The results show that this compound inhibits JAK2 at a significantly lower concentration than JAK1 and JAK3, indicating its potent and specific mechanism of action.
Comparative Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
The data clearly illustrates that this compound is 46 times more selective for JAK2 than for JAK1, and 54 times more selective for JAK2 than for JAK3.[1][2] This level of selectivity is crucial for minimizing off-target effects and is a primary focus in the development of next-generation kinase inhibitors. This compound is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of JAK2.[3][4][5][6] Its mechanism of action involves blocking the activation of the JAK2/STAT3 signaling pathway, which is a critical pathway in hematopoiesis and is often dysregulated in myeloproliferative neoplasms (MPNs).[3][4]
Understanding the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[7] This pathway plays a critical role in cell growth, survival, and differentiation. The dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myelofibrosis and other MPNs.[8]
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
The selectivity of this compound was determined using a standard in vitro biochemical kinase assay. This method directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of JAK1, JAK2, and JAK3.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Methodology:
-
Enzyme and Substrate Preparation: The respective JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer to their optimal concentrations.
-
Compound Incubation: A serial dilution of this compound is prepared and pre-incubated with the JAK enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[9]
The pronounced selectivity of this compound for JAK2 over JAK1 and JAK3 underscores its potential as a valuable research tool for investigating the specific roles of JAK2 in cellular signaling and disease pathogenesis. These findings provide a solid foundation for further studies into the therapeutic applications of highly selective JAK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ilginatinib and Fedratinib for Researchers
An In-depth Analysis of Two JAK2 Inhibitors for Myeloproliferative Neoplasms
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), the inhibition of the Janus kinase (JAK) signaling pathway has emerged as a cornerstone of treatment. This guide provides a detailed head-to-head comparison of two prominent JAK2 inhibitors: Ilginatinib (NS-018), a highly selective investigational agent, and Fedratinib (Inrebic), an approved therapeutic for intermediate-2 or high-risk myelofibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Myelofibrosis is a chronic myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] A key driver of this disease is the dysregulation of the JAK-STAT signaling pathway, often due to mutations in the JAK2 gene, present in a significant portion of patients.[1][2][3] Both this compound and Fedratinib are potent inhibitors of JAK2, aiming to abrogate the downstream signaling that drives the pathophysiology of MPNs. While Fedratinib has established its role in the clinical setting, this compound is an emerging molecule with a distinct selectivity profile.[1][4] This guide will dissect the available data to provide a clear comparison of their pharmacological and clinical characteristics.
Mechanism of Action and Signaling Pathway
Both this compound and Fedratinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical regulator of hematopoiesis and immune response. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.[1][2][3]
This compound is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of JAK2.[4] It also demonstrates inhibitory activity against Src-family kinases.[4] By binding to the ATP-binding site of JAK2, this compound blocks its activation and subsequent phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5.[4] This inhibition disrupts the aberrant signaling cascade that leads to uncontrolled cell proliferation and survival in malignant hematopoietic cells.[4]
Fedratinib is also an orally administered kinase inhibitor with high selectivity for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[5] It also shows activity against FMS-like tyrosine kinase 3 (FLT3).[5] Fedratinib's inhibition of JAK2 prevents the phosphorylation of STAT3 and STAT5, leading to the suppression of cell proliferation and the induction of apoptosis in cells dependent on this signaling pathway.[5]
Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition by this compound and Fedratinib.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Fedratinib, focusing on their kinase inhibition profiles and clinical efficacy in myelofibrosis. It is important to note that no direct head-to-head clinical trials have been conducted.
Kinase Inhibition Profile
| Kinase | This compound (IC₅₀, nM) | Fedratinib (IC₅₀, nM) |
| JAK2 | 0.72 [4] | 3 [5] |
| JAK1 | 33[4] | 105[5] |
| JAK3 | 39[4] | >1002[5] |
| TYK2 | 22[4] | 405[5] |
| FLT3 | Weakly inhibits[4] | 15[5] |
| SRC | Inhibits[4] | - |
| FYN | Inhibits[4] | - |
Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Lower values indicate greater potency.
Clinical Efficacy in Myelofibrosis
Fedratinib: JAKARTA Trial (JAK-inhibitor-naïve patients) [6][7]
| Endpoint (at 24 weeks) | Fedratinib (400 mg daily) | Placebo |
| Spleen Volume Reduction ≥35% | 37% [6] | 1% [6] |
| Symptom Response Rate ≥50% | 40% [6] | 9% [6] |
Fedratinib: FREEDOM2 Trial (Previously treated with ruxolitinib) [3][8]
| Endpoint (at end of cycle 6) | Fedratinib (400 mg daily) | Best Available Therapy (BAT) |
| Spleen Volume Reduction ≥35% | 36% [8] | 6% [8] |
This compound: Phase 1/2 Trial (NCT01423851) [9][10]
Clinical efficacy data from the ongoing Phase 2b trial (NCT04854096) comparing this compound to the best available therapy in patients with severe thrombocytopenia is not yet fully available.[2][8] However, results from the Phase 1 portion of a Phase 1/2 study showed promising activity.[10]
| Endpoint | This compound (300 mg daily - Phase 2 dose) |
| ≥50% reduction in palpable spleen size | 56% of all patients [10] |
| 47% of patients with prior JAKi treatment [10] | |
| Improvement in bone marrow fibrosis | 37% of evaluable patients (after 3 cycles) [10] |
Safety and Tolerability
Fedratinib (from JAKARTA and FREEDOM2 trials) [6][11]
| Adverse Event (Grade ≥3) | Frequency |
| Anemia | ~30-40%[6][11] |
| Thrombocytopenia | ~12-22%[6][11] |
| Diarrhea | Common, mostly Grade 1/2[6] |
| Nausea | Common, mostly Grade 1/2[6] |
| Boxed Warning | Serious and fatal encephalopathy, including Wernicke's [6] |
This compound (from Phase 1/2 trial) [10]
| Adverse Event (Drug-related) | Frequency |
| Thrombocytopenia | 27%[10] |
| Anemia | 15%[10] |
| Dizziness | 23%[10] |
| Nausea | 19%[10] |
An indirect comparison study suggested that momelotinib had a more favorable safety profile regarding hematologic adverse events, diarrhea, and nausea compared to fedratinib.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of JAK2 inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ of a compound against a target kinase.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (this compound or Fedratinib) in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase (e.g., recombinant human JAK2), a suitable buffer, and the diluted test compound.
-
Initiation of Reaction: Add a solution containing the kinase-specific peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. The choice of reagent depends on the assay format (e.g., ADP-Glo™ Kinase Assay measures ADP production via a luciferase-based reaction).
-
Signal Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed hematopoietic cells (e.g., a JAK2-dependent cell line) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Fedratinib and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[12][13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell growth inhibition.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
Figure 3: General workflow for a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a human myelofibrosis-derived cell line (e.g., HEL cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Randomization and Treatment: When tumors reach a predetermined average volume, randomize the mice into treatment groups (e.g., vehicle control, this compound group, Fedratinib group). Administer the compounds daily via a clinically relevant route, such as oral gavage.
-
Efficacy Assessment: Continue to measure tumor volumes and mouse body weights regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for biomarkers like p-STAT3).
Conclusion
Both this compound and Fedratinib are potent JAK2 inhibitors with demonstrated activity in preclinical and clinical settings for myeloproliferative neoplasms. Fedratinib is an established therapeutic option with proven efficacy in both JAK-inhibitor-naïve and previously treated myelofibrosis patients, albeit with a notable black box warning for Wernicke's encephalopathy.[6] this compound, with its high selectivity for JAK2, shows promise in early clinical development, particularly in patients with prior JAK inhibitor exposure and in those with thrombocytopenia.[8][10]
The absence of direct comparative trials makes it challenging to definitively declare one agent superior to the other. The choice between these inhibitors in a future clinical context may depend on the specific patient population, prior treatment history, and the tolerability profile of each drug. Further clinical investigation, particularly the results from the ongoing Phase 2b trial of this compound, will be crucial in defining its place in the therapeutic armamentarium for myelofibrosis. Researchers are encouraged to consider the distinct kinase inhibition profiles and the available clinical data when designing future studies in this field.
References
- 1. Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. docwirenews.com [docwirenews.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bpsbioscience.com [bpsbioscience.com]
Ilginatinib Demonstrates Potent and Selective Anti-Tumor Activity in Preclinical Models of Myeloproliferative Neoplasms
For Immediate Release
PARAMUS, NJ – Preclinical data analysis reveals that Ilginatinib (NS-018), a novel, orally bioavailable small molecule inhibitor, exhibits significant anti-tumor activity in various in vitro and in vivo models of myeloproliferative neoplasms (MPNs). The compound demonstrates high potency and selectivity for Janus kinase 2 (JAK2), a key driver of MPNs, and the constitutively active JAK2V617F mutant, while also showing inhibitory effects on Src-family kinases. These findings position this compound as a promising therapeutic candidate for patients with these hematological malignancies.
This compound's mechanism of action involves competing with ATP for binding to the JAK2 kinase domain, thereby blocking the activation of the JAK/STAT signaling pathway, which is crucial for cell growth and proliferation. This inhibition of aberrant JAK2 signaling leads to the induction of apoptosis in tumor cells.
In Vitro Efficacy: Potent Inhibition of Malignant Cell Growth
In enzymatic assays, this compound proved to be a highly potent inhibitor of JAK2 with a 50% inhibitory concentration (IC50) of less than 1 nM.[1] It displayed significant selectivity for JAK2 over other JAK family members, with 30- to 50-fold greater selectivity against JAK1, JAK3, and TYK2.[1]
This potent enzymatic inhibition translated to effective anti-proliferative activity in various cell lines harboring constitutively active JAK2. This compound demonstrated IC50 values ranging from 11 to 120 nM in cell lines with JAK2V617F or MPLW515L mutations, or the TEL-JAK2 fusion gene.[1] Notably, the compound showed minimal cytotoxicity against most other hematopoietic cell lines that do not have a constitutively activated JAK2.[1]
Furthermore, in colony formation assays using peripheral blood mononuclear cells from polycythemia vera (PV) patients with the JAK2V617F mutation, this compound effectively inhibited the growth of erythroid progenitor cells.[1] It preferentially suppressed the erythropoietin-independent endogenous colony formation, a hallmark of JAK2V617F-positive MPNs.[1]
In Vivo Studies: Significant Reduction in Tumor Burden and Improved Survival
The anti-tumor activity of this compound was further validated in multiple murine models of MPNs. In a Ba/F3-JAK2V617F cell inoculation model, oral administration of this compound led to a marked reduction in splenomegaly and a significant prolongation of survival in a dose-dependent manner.[1]
In a JAK2V617F transgenic mouse model that closely mimics human MPN, this compound treatment resulted in a significant reduction in leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis.[1][2] The treatment also improved the nutritional status and prolonged the survival of these mice.[1] Importantly, in a JAK2V617F bone marrow transplantation mouse model, this compound improved bone marrow fibrosis without causing significant decreases in erythrocyte or platelet counts, a common side effect of other JAK2 inhibitors.[3]
Comparative Analysis: Superior Selectivity for Mutated JAK2
A key differentiator for this compound is its superior selectivity for the mutated JAK2V617F over the wild-type (WT) JAK2. In Ba/F3 cells, this compound demonstrated a 4.3-fold higher selectivity for JAK2V617F over JAK2WT.[3] This selectivity ratio is notably higher than that of other JAK2 inhibitors, including ruxolitinib and fedratinib, suggesting a potentially wider therapeutic window and a more favorable safety profile with reduced hematologic adverse effects.[3] This preferential inhibition is attributed to unique hydrogen-bonding interactions between this compound and the Gly993 residue within the JAK2 kinase domain.[4]
Clinical Development
This compound (NS-018) is currently being evaluated in a Phase 2 clinical trial for patients with myelofibrosis, particularly those with severe thrombocytopenia, a patient population with limited treatment options.[5]
Data Summary
| Parameter | In Vitro Kinase Assays (IC50) | In Vitro Cell-Based Assays (IC50) | In Vivo Mouse Models |
| This compound (NS-018) | JAK2: <1 nM[1] | JAK2V617F-mutant cell lines: 11-120 nM[1] | - Marked reduction in splenomegaly[1]- Significant prolongation of survival[1]- Reduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis[1][2]- Improved bone marrow fibrosis without significant hematologic toxicity[3] |
| Ruxolitinib | JAK1: 3.3 nM, JAK2: 2.8 nM[6] | Ba/F3-JAK2V617F: Lower V617F/WT selectivity ratio than this compound[3] | - Reduction in spleen volume[6] |
| Fedratinib | JAK2: Lower V617F/WT selectivity ratio than this compound[3] | - | - |
Experimental Protocols
In Vitro Kinase and Cell Proliferation Assays
Kinase Inhibition Assay: The inhibitory activity of this compound against JAK family kinases was determined using in vitro kinase assays. The kinase domain of human JAK2 was expressed and purified. The ability of this compound to inhibit the kinase activity was measured by quantifying the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. IC50 values were calculated from the dose-response curves.[1]
Cell Viability Assay: The anti-proliferative activity of this compound was assessed using various hematopoietic cell lines. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was determined using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of viable cells. The absorbance was measured, and IC50 values were calculated.[1]
Colony Formation Assay: Peripheral blood mononuclear cells from MPN patients or healthy volunteers were cultured in a semi-solid medium in the presence of various concentrations of this compound. After an incubation period, the number of erythroid colonies (burst-forming unit-erythroid or BFU-E) was counted to assess the effect of the inhibitor on the proliferation and differentiation of hematopoietic progenitors.[1]
In Vivo Mouse Models of Myeloproliferative Neoplasms
Ba/F3-JAK2V617F Inoculation Model: The murine pro-B cell line Ba/F3, engineered to express the human JAK2V617F mutation, was intravenously injected into immunodeficient mice. These mice develop a rapidly progressive myeloproliferative-like disease characterized by splenomegaly. This compound or a vehicle control was administered orally to the mice, and the effects on spleen weight and overall survival were monitored.[1]
JAK2V617F Transgenic Mouse Model: Transgenic mice expressing the JAK2V617F mutation under the control of a specific promoter develop a chronic MPN phenotype that includes leukocytosis, thrombocytosis, splenomegaly, and bone marrow fibrosis. This compound was administered orally to these mice over a prolonged period. The therapeutic efficacy was evaluated by monitoring complete blood counts, spleen and liver weights, histological changes in the bone marrow and spleen, and overall survival.[2]
JAK2V617F Bone Marrow Transplantation Model: Bone marrow cells from donor mice were transduced with a retrovirus encoding JAK2V617F and then transplanted into lethally irradiated recipient mice. This model recapitulates key features of human myelofibrosis. Following the establishment of the disease, mice were treated with this compound, and the effects on hematological parameters, splenomegaly, bone marrow fibrosis, and survival were assessed.[3]
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Preclinical Evaluation Workflow.
Caption: this compound's Therapeutic Rationale.
References
- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Future of Myelofibrosis Treatment: A Guide to Potential Synergistic Combinations with Ilginatinib
Absence of direct preclinical or clinical data on the synergistic effects of ilginatinib with other anti-cancer agents necessitates a forward-looking analysis. This guide provides a framework for researchers, scientists, and drug development professionals to explore potential combination strategies for this compound, a potent and selective JAK2 inhibitor. The rationale presented herein is based on the known mechanisms of this compound, established resistance pathways to JAK2 inhibition, and successful combination therapies observed with other JAK2 inhibitors, such as ruxolitinib.
This compound is an orally bioavailable small molecule that inhibits Janus-associated kinase 2 (JAK2) and its mutated form, JAK2V617F, by competing with ATP for binding.[1] This inhibition disrupts the JAK2/STAT3 signaling pathway, which is crucial for hematopoiesis and is often dysregulated in myeloproliferative neoplasms (MPNs).[1] this compound also demonstrates inhibitory activity against Src-family kinases.[1][2] Its high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and Tyk2) is a key characteristic.[3] Currently, this compound (NS-018) is in Phase 2 clinical trials for patients with myelofibrosis, including those with severe thrombocytopenia.[4][5]
While monotherapy with JAK2 inhibitors has shown clinical benefit, resistance and incomplete responses are significant challenges.[6] Mechanisms of resistance to JAK2 inhibitors include the reactivation of JAK/STAT signaling through heterodimerization with other JAK family members and the activation of alternative pro-survival pathways like PI3K/AKT/mTOR and MAPK/ERK.[7][8] This understanding of resistance provides a strong rationale for exploring combination therapies aimed at targeting these escape pathways to enhance the efficacy of JAK2 inhibition.
Potential Synergistic Combinations with this compound
Based on the mechanistic understanding of JAK2 inhibitor resistance and promising clinical trial data from other JAK2 inhibitors, several classes of anti-cancer agents present compelling opportunities for synergistic combinations with this compound. The following table outlines these potential combinations, the scientific rationale, and the primary target indication.
| Class of Combination Agent | Scientific Rationale for Synergy | Potential Target Indication |
| BET Inhibitors (e.g., pelabresib) | Downregulate the expression of genes involved in myelofibrosis pathogenesis, addressing a different aspect of the disease biology than JAK2 inhibition alone.[3] | Myelofibrosis |
| BCL2/BCL-XL Inhibitors (e.g., navitoclax) | Target anti-apoptotic proteins that are often upregulated in myelofibrosis and can contribute to resistance to JAK2 inhibitors.[3] | Myelofibrosis |
| HDAC Inhibitors (e.g., panobinostat) | Preclinical studies with other JAK2 inhibitors have shown that HDAC inhibitors can inhibit the expression of the JAK2 V617F gene and more strongly inhibit JAK/STAT signaling when used in combination.[9] | Myelofibrosis |
| Hypomethylating Agents (e.g., azacitidine) | Combination with other JAK2 inhibitors has shown potential for synergistic spleen length reduction and improvement in bone marrow fibrosis.[9] | Myelofibrosis |
| MDM2 Inhibitors (e.g., navtemadlin) | Target the MDM2 pathway, which is known to be abnormal in patients with myelofibrosis. | Myelofibrosis |
| XPO1 Inhibitors (e.g., selinexor) | Preclinical and clinical data with other JAK2 inhibitors support synergy in reducing spleen size and improving symptoms.[4] | Myelofibrosis |
| PIM1 Kinase Inhibitors | PIM1 kinase is another signaling pathway implicated in myelofibrosis, and its inhibition could complement JAK2 blockade.[10] | Myelofibrosis |
| PI3K/AKT/mTOR Pathway Inhibitors | Target a key survival pathway that can be activated as a resistance mechanism to JAK2 inhibition.[7] | Myelofibrosis and other cancers with co-activated pathways |
| MAPK/ERK Pathway Inhibitors | Inhibit another parallel signaling pathway that can contribute to cell proliferation and survival in the context of JAK2 inhibition.[7] | Myelofibrosis and other cancers with co-activated pathways |
| Interferons | Target hematopoietic stem cells and have shown promising molecular responses when combined with other JAK2 inhibitors.[11] | Myelofibrosis |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the rationale for combination therapies, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow for assessing synergy.
Experimental Protocols for Assessing Synergy
The following is a generalized experimental protocol for the preclinical evaluation of this compound in combination with other anti-cancer agents.
1. Cell Lines and Culture:
-
Utilize relevant human cancer cell lines, particularly those with known JAK2 mutations (e.g., HEL, UKE-1 for myelofibrosis) or those representative of the target cancer type.
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability and Proliferation Assays:
-
Seed cells in 96-well plates and treat with a dose range of this compound, the combination agent, and the combination of both for 24, 48, and 72 hours.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure absorbance or luminescence according to the manufacturer's protocol to determine the percentage of viable cells relative to an untreated control.
3. Synergy Analysis using the Chou-Talalay Method:
-
Based on the dose-response curves from the viability assays, calculate the Combination Index (CI) using software such as CompuSyn.
-
The CI value quantitatively defines the interaction between the two drugs:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate Fa-CI plots (fraction affected vs. CI) to visualize the nature of the interaction at different effect levels.
-
Calculate the Dose Reduction Index (DRI) to quantify the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.
4. Apoptosis Assays:
-
Treat cells with this compound, the combination agent, and the combination at their IC50 concentrations (or other relevant concentrations) for 24 or 48 hours.
-
Assess apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive cells are considered apoptotic.
-
Alternatively, perform Western blot analysis for key apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the BCL2 family.
5. Western Blot Analysis for Signaling Pathway Modulation:
-
Treat cells with the individual agents and the combination for a shorter duration (e.g., 2-6 hours) to assess effects on signaling pathways.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key proteins in the JAK/STAT, PI3K/AKT, and/or MAPK/ERK pathways (e.g., p-STAT3, p-AKT, p-ERK).
-
This will help to elucidate the molecular mechanism of the synergistic interaction.
6. In Vivo Xenograft Studies:
-
For promising combinations identified in vitro, evaluate their efficacy in vivo.
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This comprehensive guide provides a roadmap for the rational investigation of this compound in combination with other anti-cancer agents. By systematically exploring these potential synergies, the research and drug development community can work towards more effective and durable treatment strategies for patients with myelofibrosis and other cancers driven by dysregulated JAK2 signaling.
References
- 1. mskcc.org [mskcc.org]
- 2. Intrinsic resistance to JAK2 inhibition in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Line Ruxolitinib Combinations Boost Benefit Over Single Agent in Myelofibrosis - The ASCO Post [ascopost.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ajmc.com [ajmc.com]
- 6. JAK Inhibition for the Treatment of Myelofibrosis: Limitations and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]
- 9. Ruxolitinib-based combinations in the treatment of myelofibrosis: worth looking forward to - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential for disease modification with combination therapy in myelofibrosis | VJHemOnc [vjhemonc.com]
- 11. Results of the RUXOPEG trial: combining ruxolitinib and interferon in patients with myelofibrosis | VJHemOnc [vjhemonc.com]
Navigating the Safety Landscape of JAK Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Janus kinase (JAK) inhibitors, supported by quantitative data from key clinical trials and detailed experimental methodologies.
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of numerous inflammatory and autoimmune diseases. However, their use has been associated with a unique set of safety concerns, prompting rigorous evaluation and regulatory scrutiny. This guide offers a comprehensive comparative analysis of the safety profiles of prominent JAK inhibitors, including tofacitinib, baricitinib, upadacitinib, abrocitinib, and filgotinib, to inform research and development decisions.
The JAK-STAT Signaling Pathway: A Double-Edged Sword
JAK inhibitors exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that governs cell growth, differentiation, and immune responses. However, this modulation is also intrinsically linked to their potential adverse effects.
Benchmarking Ilginatinib's Potency: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of Ilginatinib, a potent JAK2 inhibitor, against a selection of novel kinase inhibitors: Brigatinib, Cabozantinib, and Sitravatinib. The information presented is intended to support researchers in drug discovery and development by providing key experimental data and methodologies for informed decision-making.
Executive Summary
This compound is a highly potent and selective inhibitor of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway often dysregulated in myeloproliferative neoplasms. This guide benchmarks this compound's biochemical potency against three novel kinase inhibitors—Brigatinib, Cabozantinib, and Sitravatinib—which target a range of other key kinases implicated in cancer. While direct comparative data against JAK2 for all inhibitors is not uniformly available in published literature, this guide compiles the existing potency data against their primary targets to offer a valuable cross-inhibitor perspective.
Data Presentation: Comparative Potency of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the selected novel kinase inhibitors against their respective primary targets and other relevant kinases, as determined by in vitro biochemical assays.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | JAK2 | 0.72 [1][2][3] |
| JAK1 | 33[1][2][3] | |
| JAK3 | 39[1][2][3] | |
| Tyk2 | 22[1][2][3] | |
| Brigatinib | ALK | 0.6[4][5] |
| ROS1 | 1.5-18[4][5] | |
| FLT3 | 1.5-148[4][5] | |
| IGF-1R | 158[4] | |
| Cabozantinib | VEGFR2 | 0.035[6][7][8] |
| c-Met | 1.3[6][7][8] | |
| RET | 5.2[8][9] | |
| KIT | 4.6[6][7][8] | |
| AXL | 7[6][7][8] | |
| FLT3 | 11.3[6][7][8] | |
| Sitravatinib | Axl | 1.5[10][11] |
| MER | 2[10][11] | |
| VEGFR2 | 5[10][11] | |
| KIT | 6[10][11] | |
| FLT3 | 8[10][11] | |
| c-Met | 20[10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the comparator kinase inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are generalized and should be optimized for specific kinase-inhibitor pairs.
In Vitro Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 value of an inhibitor in a biochemical assay format.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitor (serially diluted in DMSO)
-
96-well filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter and fluid
Procedure:
-
Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Dispense the test inhibitor at various concentrations into the wells of a 96-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixtures to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol outlines a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.
Materials:
-
Human cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor (serially diluted in DMSO)
-
Stimulating ligand (if required to activate the kinase)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the kinase or its direct substrate
-
Total protein antibody for normalization
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed the cells in 96-well plates or larger culture dishes and grow to the desired confluency.
-
Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours) to reduce basal kinase activity.
-
Pre-treat the cells with serially diluted concentrations of the test inhibitor or DMSO vehicle control for a defined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with the appropriate ligand for a short period (e.g., 5-30 minutes) to induce kinase activation.
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target kinase or its substrate using either Western blotting or ELISA with a specific phospho-antibody.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated control and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the in vitro potency of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Independent Validation of Ilginatinib: A Comparative Analysis for Drug Development Professionals
An Objective Guide to Ilginatinib's Performance Against Alternative JAK Inhibitors
This guide provides a comprehensive comparison of the published research findings for this compound (NS-018), a selective JAK2 inhibitor, with other commercially available and investigational Janus kinase (JAK) inhibitors. The content is designed for researchers, scientists, and drug development professionals, offering a critical overview of the available data to inform research and development decisions. A key focus of this guide is the independent validation of this compound's preclinical findings, a crucial aspect of drug development. However, a thorough review of publicly available literature reveals a notable lack of independent validation studies for this compound's initial preclinical research. The data presented herein is primarily derived from manufacturer-led studies and clinical trial documentation.
Comparative Analysis of Kinase Inhibition
This compound is a potent inhibitor of JAK2, demonstrating high selectivity over other JAK family members.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its key competitors, providing a quantitative comparison of their potency and selectivity.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Other Notable Targets (IC50, nM) |
| This compound (NS-018) | 33[1] | 0.72[1] | 39[1] | 22[1] | SRC, FYN[1] |
| Ruxolitinib | 3.3[2] | 2.8[2] | 428[2] | 19[2] | |
| Fedratinib | 105[3] | 3[3] | 1002[3] | 405[3] | FLT3 (15), BRD4 (130)[4] |
| Pacritinib | 1280[3] | 23[3] | 520[3] | 50[3] | FLT3 (9)[5] |
| Momelotinib | 11[3] | 18[3] | 155[3] | 17[3] | ACVR1[6] |
Clinical Efficacy and Safety Comparison in Myelofibrosis
Clinical trials have evaluated the efficacy and safety of this compound and other JAK inhibitors in patients with myelofibrosis. The primary endpoints in these studies typically include spleen volume reduction and improvement in total symptom score. The following table presents a summary of key clinical trial data.
| Compound | Phase III Trial(s) | Spleen Volume Reduction (≥35%) | Total Symptom Score Improvement (≥50%) | Key Adverse Events |
| This compound (NS-018) | NCT04854096 (Phase 2b ongoing)[7] | 56% (Phase I/II)[8] | Data not yet reported | Thrombocytopenia, anemia, dizziness, nausea[8] |
| Ruxolitinib | COMFORT-I, COMFORT-II | 41.9% vs 0.7% placebo[9] | 45.9% vs 5.3% placebo[9] | Thrombocytopenia, anemia, neutropenia[9] |
| Fedratinib | JAKARTA | 36-40% vs 1% placebo[3] | 34-36% vs 7% placebo[3] | Gastrointestinal toxicity, thrombocytopenia, anemia[10] |
| Pacritinib | PERSIST-2 | 22% vs 3% best available therapy | 32% vs 14% best available therapy | Thrombocytopenia, anemia, diarrhea, nausea[11] |
| Momelotinib | SIMPLIFY-1, MOMENTUM | 26.5% vs 29% ruxolitinib[12] | 28.4% vs 42.2% ruxolitinib[12] | Peripheral neuropathy, gastrointestinal toxicity, thrombocytopenia[12] |
Experimental Protocols
Detailed, independently validated experimental protocols for this compound are not widely available in peer-reviewed literature. The following methodologies are based on descriptions from manufacturer-sponsored studies and clinical trial designs.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases.
-
Methodology:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2) are incubated with a specific substrate and ATP.
-
The test compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Assay for STAT3 Phosphorylation (General Protocol)
-
Objective: To assess the ability of the test compound to inhibit cytokine-induced phosphorylation of STAT3 in a cellular context.
-
Methodology:
-
A human cell line expressing the target JAK kinase (e.g., HEL cells for JAK2 V617F) is cultured.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a cytokine (e.g., IL-6) to induce JAK-STAT signaling.
-
Cell lysates are prepared, and the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are measured by Western blotting or ELISA.
-
The inhibition of pSTAT3 is quantified relative to untreated controls.
-
Murine Model of Myelofibrosis (General Protocol)
-
Objective: To evaluate the in vivo efficacy of the test compound in a mouse model of myelofibrosis.
-
Methodology:
-
A mouse model that recapitulates key features of human myelofibrosis is used (e.g., mice transplanted with bone marrow cells transduced with JAK2 V617F).
-
Once the disease is established (e.g., splenomegaly, elevated white blood cell count), mice are treated with the test compound or a vehicle control.
-
Treatment is administered orally or via another appropriate route for a specified duration.
-
Disease progression is monitored by measuring spleen size, body weight, and peripheral blood counts.
-
At the end of the study, tissues such as the spleen and bone marrow are collected for histological analysis to assess fibrosis and cellularity.
-
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway targeted by this compound and a typical experimental workflow.
Caption: this compound's Mechanism of Action.
Caption: In Vivo Efficacy Study Workflow.
Conclusion
This compound is a potent and selective JAK2 inhibitor with a promising preclinical profile and ongoing clinical development for myelofibrosis. However, the lack of independently published validation of its foundational preclinical findings presents a notable gap in the available literature. For researchers and drug development professionals, this underscores the importance of critically evaluating the source of all data and highlights the need for independent verification to de-risk and advance therapeutic programs. While the data from manufacturer-led studies are valuable, the broader scientific community awaits independent confirmation of this compound's preclinical efficacy and mechanism of action. This guide serves as a starting point for comparative analysis, emphasizing the need for continued research and transparent data sharing in the field of JAK inhibitor development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. us.gsk.com [us.gsk.com]
- 7. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 8. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Summary of Preclinical and Clinical Data for Pacritinib Published in Drugs of the Future [prnewswire.com]
- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of the clinical trial data for Ilginatinib (NS-018) and other Janus kinase (JAK) inhibitors used in the treatment of myelofibrosis. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the performance and underlying mechanisms of these compounds.
Mechanism of Action and Kinase Selectivity
This compound is a potent and selective small-molecule inhibitor of JAK2.[1][2] It functions in an ATP-competitive manner to block the kinase activity of both wild-type JAK2 and the V617F mutant, which is a common driver mutation in myeloproliferative neoplasms.[1][3] Preclinical studies have demonstrated that this compound exhibits a higher selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[4] This selectivity is a key differentiator among JAK inhibitors, as off-target effects can contribute to adverse events.
The JAK-STAT signaling pathway is central to the pathogenesis of myelofibrosis, regulating hematopoiesis and immune responses. Constitutive activation of this pathway, often due to mutations in JAK2, CALR, or MPL, leads to the clinical manifestations of the disease, including splenomegaly, constitutional symptoms, and bone marrow fibrosis.[5] this compound's targeted inhibition of JAK2 aims to downregulate this aberrant signaling.
Below is a diagram illustrating the simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors like this compound.
Preclinical Data: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against various kinases, highlighting its selectivity for JAK2.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| SRC | Potent Inhibition | - |
| FYN | Potent Inhibition | - |
| ABL | - | 45-fold |
| FLT3 | - | 90-fold |
| Data from MedchemExpress.[4] |
Clinical Trial Data: A Comparative Meta-Analysis
This section presents a meta-analysis of key clinical trial data for this compound and other prominent JAK inhibitors used in the treatment of myelofibrosis.
This compound (NS-018)
This compound's clinical development included a Phase 1/2 trial (NCT01423851) and a subsequent Phase 2b trial (NCT04854096) that was terminated due to a business decision.[6][7] The data below is from the Phase 1 portion of the initial trial.
Table 1: this compound Phase 1 Trial Results (NCT01423851) [2][8]
| Parameter | Result |
| Patient Population | 48 patients with myelofibrosis (48% previously treated with a JAK inhibitor) |
| Dose | Dose-escalation, with 300 mg once daily chosen for Phase 2 |
| Efficacy | |
| ≥50% reduction in palpable spleen size | 56% of patients (47% with prior JAKi treatment) |
| Improvement in myelofibrosis-associated symptoms | Observed |
| Improvement in bone marrow fibrosis grade | 37% of evaluable patients (11/30) after 3 cycles |
| Safety (Most Common Drug-Related Adverse Events) | |
| Thrombocytopenia | 27% (10% Grade 3/4) |
| Anemia | 15% (6% Grade 3/4) |
| Dizziness | 23% |
| Nausea | 19% |
Comparator JAK Inhibitors
The following tables summarize pivotal clinical trial data for other JAK inhibitors, providing a basis for comparison with this compound.
Table 2: Ruxolitinib (COMFORT-I Trial) [9][10]
| Parameter | Ruxolitinib (n=155) | Placebo (n=154) |
| Primary Endpoint | ||
| ≥35% reduction in spleen volume at Week 24 | 41.9% | 0.7% (p<0.001) |
| Secondary Endpoint | ||
| ≥50% improvement in Total Symptom Score at Week 24 | 45.9% | 5.3% (p<0.001) |
| Safety (Most Common Grade 3/4 Hematologic Adverse Events) | ||
| Anemia | 45% | 19.2% |
| Thrombocytopenia | 12.9% | 1.3% |
Table 3: Fedratinib (JAKARTA Trial) [11]
| Parameter | Fedratinib 400mg (n=96) | Placebo (n=96) |
| Primary Endpoint | ||
| ≥35% reduction in spleen volume at Week 24 | 36% | 1% |
| Secondary Endpoint | ||
| ≥50% improvement in Total Symptom Score at Week 24 | 36% | 7% |
Table 4: Pacritinib (PERSIST-2 Trial) [12]
| Parameter | Pacritinib 200mg BID | Best Available Therapy |
| Efficacy in patients with severe thrombocytopenia | ||
| ≥35% reduction in spleen volume at Week 24 | 22% | 3% (p=0.001) |
| ≥50% reduction in Total Symptom Score at Week 24 | 32% | 14% (p=0.01) |
| Transfusion Independence | 37% | 7% (p=0.001) |
Table 5: Momelotinib (MOMENTUM Trial) [3][13]
| Parameter | Momelotinib | Danazol |
| Patient Population | Symptomatic and anemic patients previously treated with a JAK inhibitor | |
| Primary Endpoint | ||
| Superiority in Total Symptom Score | Met | |
| Secondary Endpoints | ||
| Spleen Response | Superior | |
| Transfusion Independence at Week 24 | 31% | 20% (non-inferiority p=0.0064) |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials can be accessed through their respective clinical trial identifiers (e.g., NCT01423851 on ClinicalTrials.gov). For preclinical studies, the methodologies are typically described in the peer-reviewed publications. A general workflow for a kinase inhibition assay is outlined below.
Resistance Mechanisms to JAK Inhibitors
Resistance to JAK inhibitors is a clinical challenge and can occur through various mechanisms. While specific resistance data for this compound is limited due to its discontinued development, general mechanisms of resistance to this class of drugs have been identified.
-
Genetic Resistance: Point mutations in the JAK2 kinase domain can alter the drug-binding pocket, reducing the inhibitor's efficacy.[14][15]
-
Functional Adaptation: Reactivation of the JAK-STAT pathway can occur through the formation of heterodimers between JAK2 and other JAK family members, bypassing the inhibition of JAK2 alone.[16][17]
-
Activation of Alternative Signaling Pathways: Upregulation of parallel signaling pathways, such as the PI3K/Akt/mTOR or RAS/MAPK pathways, can promote cell survival and proliferation despite JAK2 inhibition.
-
Pharmacokinetic Resistance: Inadequate drug exposure due to factors like poor absorption or rapid metabolism can lead to suboptimal target inhibition.
The following diagram illustrates the logical relationship of these resistance mechanisms.
References
- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. us.gsk.com [us.gsk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dovepress.com [dovepress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Momelotinib in the treatment of myelofibrosis: pivotal Phase III trials | VJHemOnc [vjhemonc.com]
- 14. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Safety Operating Guide
Navigating the Safe Disposal of Ilginatinib in a Research Environment
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ilginatinib are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing from established protocols for hazardous and investigational drug waste management. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Essential Safety and Handling Information
Proper disposal of this compound begins with correct handling and storage procedures to minimize exposure and prevent accidental release. The following table summarizes key safety and handling information.
| Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. In case of dust, a NIOSH-certified respirator is recommended. | [1][2] |
| Handling | Do not breathe dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid release to the environment. Should be handled in closed systems where possible. | [1] |
| Storage | Store locked up in a tightly closed original container in a dry, cool, and well-ventilated place. | [1] |
| Spill Response | For small spills, clean the surface thoroughly to remove residual contamination. For large spills, stop the flow of material if safe to do so, and prevent the product from entering drains. Collect spillage and place it in suitable, covered, labeled containers for disposal. | [1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with many investigational drugs, must be conducted in accordance with local, regional, national, and international regulations[1]. The following steps provide a general framework for its proper disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. As an investigational drug, it should be treated as potentially hazardous unless explicitly stated otherwise by a safety data sheet (SDS) or institutional guidelines.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous waste to prevent unnecessary and costly disposal of large volumes of material[3]. Use designated, clearly labeled waste containers.
Step 2: Containerization
-
Solid Waste:
-
Place unused or expired this compound, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials into a designated, puncture-resistant, and leak-proof container.
-
This container should be clearly labeled as "Hazardous Pharmaceutical Waste" or as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, chemical-resistant container.
-
Do not pour liquid this compound waste down the drain, as this can harm the environment[4].
-
The container must be labeled with the contents, including the name "this compound" and any other chemical constituents.
-
-
Sharps:
-
Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container.
-
Step 3: Storage of Waste
-
Secure Storage: Store waste containers in a secure, designated area away from general lab traffic.
-
Labeling: Ensure all waste containers are properly labeled with the contents and hazard warnings as per institutional and regulatory guidelines.
Step 4: Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[5].
-
Approved Vendor: The EHS department will typically coordinate with an approved hazardous waste management vendor for final disposal, which is often incineration at a licensed facility[5].
-
Documentation: Maintain a record of the waste generated and its disposal, as this may be required for regulatory compliance[5].
Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates a general workflow for the disposal of chemical waste in a laboratory setting, which is applicable to this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and detailed information.
References
Safeguarding Research: A Comprehensive Guide to Handling Ilginatinib
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ilginatinib. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a potent inhibitor of Janus-associated kinase 2 (JAK2), a key component of signaling pathways that regulate hematopoiesis and immune function.[1] Due to its potent biological activity, meticulous handling and disposal procedures are mandatory to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
The following personal protective equipment is required for all personnel handling this compound in solid or solution form. These recommendations are based on guidelines for handling potent kinase inhibitors and hazardous chemical powders.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the designated handling area. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double gloving is required when handling the solid compound or concentrated stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be dedicated for work with this compound and laundered separately. Disposable gowns are recommended for high-concentration work. |
| Respiratory Protection | N95 or Higher Certified Respirator | Required when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Operational Plan: Handling and Experimental Protocols
All procedures involving this compound should be performed in a designated area within a certified chemical fume hood or Class II biological safety cabinet to minimize the risk of aerosolization and inhalation.
Weighing and Reconstitution of this compound Powder
-
Preparation of the Work Area:
-
Ensure the chemical fume hood is clean and uncluttered.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, microcentrifuge tubes, solvent).
-
-
Donning PPE:
-
Put on a lab coat, two pairs of nitrile gloves, and safety goggles before entering the fume hood.
-
If weighing outside of a containment system is unavoidable, a certified N95 respirator is mandatory.
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of this compound powder from the stock vial to a tared weigh boat using a dedicated spatula.
-
Avoid creating dust. If a small amount of powder is spilled, gently wipe the area with a damp paper towel, which should then be disposed of as hazardous waste.
-
-
Reconstitution:
-
Transfer the weighed powder to an appropriately labeled microcentrifuge tube or vial.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage of this compound Solutions
-
Store stock solutions of this compound in tightly sealed, clearly labeled vials at -20°C or -80°C for long-term stability.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use experiments.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
This includes contaminated gloves, weigh boats, paper towels, and other disposable labware.
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a sealed and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable decontamination solution (e.g., 70% ethanol followed by a surface cleaner).
-
Dispose of the cleaning materials as hazardous solid waste.
-
Visualizing the Handling Workflow and Signaling Pathway
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
